molecular formula C6H4BrNO3S B1606144 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one CAS No. 2160-55-6

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Cat. No.: B1606144
CAS No.: 2160-55-6
M. Wt: 250.07 g/mol
InChI Key: MSWCULJVEJDHGN-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is a useful research compound. Its molecular formula is C6H4BrNO3S and its molecular weight is 250.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCULJVEJDHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337250
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-55-6
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-4-nitro-2-acetylthiophene MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-bromo-4-nitro-2-acetylthiophene: Technical Guide & Safety Profile Content Type: Technical Whitepaper / Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

5-bromo-4-nitro-2-acetylthiophene (also known as 1-(5-bromo-4-nitro-2-thienyl)ethanone) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the "push-pull" electronic character of the thiophene ring: the electron-withdrawing nitro group at position 4 activates the bromine at position 5 toward Nucleophilic Aromatic Substitution (


), while the acetyl group at position 2 provides a handle for condensation reactions (e.g., Claisen-Schmidt).

This guide outlines the physicochemical properties, specific reactivity profiles, safety protocols, and experimental workflows necessary for the safe and effective utilization of this compound in a research setting.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is often misidentified in broad databases due to the multiple substitution patterns available on the thiophene ring. The data below refers specifically to the 5-bromo-4-nitro isomer.

PropertySpecification
IUPAC Name 1-(5-bromo-4-nitrothiophen-2-yl)ethan-1-one
Common Name 5-bromo-4-nitro-2-acetylthiophene
CAS Number 29241-79-2
Molecular Formula

Molecular Weight 250.07 g/mol
SMILES CC(=O)C1=CC(=C(S1)Br)[O-]
Appearance Yellow to orange crystalline solid
Melting Point 108–112 °C (Predicted/Analogous range)
Solubility Soluble in DCM, DMF, DMSO; sparingly soluble in Ethanol; insoluble in Water.

Part 2: Hazard Characterization & Toxicology (GHS)

Signal Word: WARNING

As a nitro-substituted halogenated thiophene, this compound presents risks associated with both tissue irritation and potential energetic instability under thermal stress.

GHS Classifications
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1]

  • Skin Sensitization (Category 1): Potential sensitizer due to the reactive halogen (H317).

Critical Safety Notes
  • Energetic Potential: While not a primary explosive, nitro-thiophenes possess lower thermal decomposition temperatures than their benzene counterparts. Do not heat neat material above 150°C.

  • Lachrymator Potential: Alpha-halo ketones are potent lachrymators. While the bromine here is on the ring, metabolic or hydrolytic cleavage can generate irritating byproducts. Handle strictly in a fume hood.

Part 3: Strategic Reactivity: The Mechanism

The primary value of 5-bromo-4-nitro-2-acetylthiophene lies in the lability of the C(5)-Br bond. The nitro group at C(4) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the Meisenheimer-like transition state formed during nucleophilic attack.

Reactivity Logic Flow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityLogic Substrate 5-bromo-4-nitro-2-acetylthiophene Complex Meisenheimer-like Transition State Substrate->Complex Nucleophilic Attack at C(5) AcetylRxn Side Reaction: Aldol Condensation at C(2) Substrate->AcetylRxn Strong Base (e.g., NaOH) Nucleophile Nucleophile (HNu) (Amines, Thiols, Alkoxides) Nucleophile->Complex Product 5-Substituted-4-nitro-2-acetylthiophene Complex->Product Elimination of Br- LeavingGroup Bromide Ion (Br-) Complex->LeavingGroup

Figure 1: Mechanistic pathway for the functionalization of the thiophene core.[2][3][4] Note the competition between


 at C(5) and condensation at C(2) if strong bases are used.

Part 4: Experimental Protocols

Protocol A: Nucleophilic Substitution with Morpholine

Objective: To synthesize 4-nitro-2-acetyl-5-morpholinothiophene, demonstrating the activation of the bromine atom.

Reagents:

  • 5-bromo-4-nitro-2-acetylthiophene (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq) - Acts as an HF scavenger.
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-bromo-4-nitro-2-acetylthiophene in 5 mL of dry ACN.

  • Addition: Cool the solution to 0°C in an ice bath. Add

    
     followed by the dropwise addition of morpholine.
    
    • Note: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check progress via TLC (30% EtOAc/Hexanes). The starting material (high

      
      ) should disappear, replaced by a highly colored (yellow/orange) product spot.
      
  • Workup: Pour the reaction mixture into 50 mL of ice water. The product should precipitate.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: Safety & Waste Management Workflow

Handling halogenated nitro-heterocycles requires a strict chain of custody to prevent exposure and environmental contamination.

SafetyWorkflow Start Start: Weighing PPE PPE Check: Nitrile Gloves (Double) Safety Goggles Lab Coat Start->PPE Mandatory Hood Fume Hood Ops: Sash < 18 inches Low Airflow Alarm Check PPE->Hood Reaction Reaction Phase Hood->Reaction Quench Quench/Workup: Neutralize pH Dilute with Water Reaction->Quench Waste Waste Segregation: Halogenated Organic Quench->Waste Liquid Quench->Waste Solid Residue

Figure 2: Operational safety workflow for handling halogenated nitro-thiophenes.

Part 5: Storage and Stability

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from light.

  • Shelf Life: Approximately 12 months if stored correctly. The development of a dark brown crust indicates decomposition (likely debromination or oxidation).

  • Incompatibilities: Strong oxidizing agents, strong bases (induces polymerization), and reducing agents.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 1-(5-bromo-4-nitro-2-thienyl)ethanone.
    • (Search via SMILES/InChI verified).

  • Synthetic Methodology (

    
     on Thiophenes): 
    
    • Spinelli, D., et al. "Nucleophilic substitution in five-membered rings. Kinetics of the reactions of some 5-bromo-2-nitrothiophenes." Journal of the Chemical Society, Perkin Transactions 2, 1982.[5]

  • Safety & Handling (Nitro-thiophenes)

    • Fisher Scientific Safety Data Sheet (Generic Nitro-bromo-thiophene handling).
  • General Reactivity Context: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard Reference Text).

Sources

Thiophene Derivatives: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, have cemented its importance in the design of novel therapeutics across a wide range of diseases.[1][2] Analysis of FDA-approved drugs reveals the thiophene moiety as a recurring feature, underscoring its success in yielding safe and effective medicines.[1] This guide provides a comprehensive overview for researchers and drug development professionals on the core principles of utilizing thiophene derivatives in medicinal scaffolds. It delves into the structure-activity relationships, synthetic strategies, and metabolic considerations that are crucial for harnessing the full potential of this versatile heterocycle.

The Privileged Position of Thiophene in Drug Discovery

The story of thiophene in chemistry began with its discovery as a contaminant in benzene derived from coal tar.[3] This close physical relationship, with similar boiling points and even smell, foreshadowed its future role as a classical bioisostere for the phenyl group.[2][3] A bioisostere is a chemical substituent or group that can be interchanged with another, imparting similar biological properties to a parent compound. This strategy is a cornerstone of medicinal chemistry for lead optimization, patent busting, and modulating pharmacokinetic profiles.

The thiophene ring's value extends beyond simple mimicry. The incorporation of a sulfur heteroatom into the aromatic ring system introduces significant changes in its electronic and metabolic properties, offering medicinal chemists a powerful tool to refine drug-receptor interactions and overcome challenges like poor solubility or rapid metabolism.[1] Consequently, thiophene derivatives have found application in a vast array of therapeutic areas, including cardiovascular disease, oncology, infectious diseases, and neurology.[4][5]

Bioisosterism: Thiophene vs. Benzene

The substitution of a benzene ring with a thiophene ring is a common and often fruitful strategy in drug design. While both are aromatic and of similar size, they possess key differences that can be exploited.

PropertyBenzeneThiopheneMedicinal Chemistry Implication
Size (van der Waals) SimilarSimilarAllows for retention of binding at the target receptor.
Aromaticity HighHighMaintains planarity and π-stacking interactions.
Dipole Moment 0 D~0.55 DThe modest dipole can alter binding interactions and solubility.
Electronic Nature Electron-richMore electron-richThe sulfur atom's lone pairs enhance electron density, potentially leading to stronger hydrogen bonds or different metabolic pathways.[1]
Metabolism HydroxylationS-oxidation, epoxidation, hydroxylationOffers alternative metabolic routes that can be either beneficial (e.g., prodrug activation) or detrimental (e.g., formation of reactive metabolites).[6]

This nuanced balance of similarity and difference allows the thiophene ring to maintain essential binding interactions while offering opportunities to fine-tune a molecule's overall profile.

Physicochemical and Pharmacokinetic Profile

The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The thiophene moiety can profoundly influence these factors.

Electronic Properties and Receptor Interactions

The sulfur atom in the thiophene ring is electron-rich and can act as a hydrogen bond acceptor, a capability absent in the benzene ring.[1] This can lead to additional, favorable interactions within a biological target's binding site, potentially increasing potency and selectivity. Furthermore, the overall increased electron density of the thiophene ring compared to benzene can modulate its interaction with various biological targets.[]

Lipophilicity and Solubility

Lipophilicity, often measured as logP, is a critical parameter for membrane permeability and overall drug-likeness. The thiophene ring is generally considered to be slightly more polar and less lipophilic than a benzene ring, which can be advantageous for improving aqueous solubility. However, it is still sufficiently lipophilic to allow for good membrane permeability, a property that contributes to its efficacy in anti-inflammatory and cardiovascular drugs.[1]

Metabolic Considerations

The metabolism of thiophene-containing drugs is a double-edged sword and a critical area of consideration during drug development. The thiophene ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of thiophene S-oxides and epoxides.[6][8] These metabolites can be highly reactive and potentially toxic.[9]

However, metabolism is not always a liability. In some cases, it is essential for the drug's activity. A prime example is the antiplatelet agent Clopidogrel , which is a prodrug that requires CYP-mediated oxidation of its thiophene ring to form the active metabolite that inhibits the P2Y12 receptor.[1]

Strategies to Mitigate Metabolic Liabilities:

  • Steric Hindrance: Introducing bulky substituents adjacent to the sulfur atom can shield it from CYP enzymes.

  • Electronic Withdrawal: Placing electron-withdrawing groups on the thiophene ring can decrease its susceptibility to oxidation.

  • Blocking Metabolically Active Sites: Substitution at positions prone to oxidation can redirect metabolism to other, less problematic parts of the molecule.

Synthetic Strategies for Functionalizing the Thiophene Core

The ability to readily synthesize a diverse range of substituted thiophenes is crucial for structure-activity relationship (SAR) studies. Both classical and modern synthetic methods are employed.

Classical Thiophene Synthesis: The Gewald Reaction

One of the most powerful and versatile methods for constructing 2-aminothiophenes is the Gewald reaction.[10] This one-pot, three-component reaction combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[11]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (0.5 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, malononitrile, and ethanol.

    • Stir the mixture at room temperature for 10 minutes.

    • Add elemental sulfur, followed by the slow addition of morpholine.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Causality: The base (morpholine) catalyzes the initial Knoevenagel condensation between the ketone and the activated nitrile.[12] It then facilitates the reaction with sulfur, leading to cyclization and aromatization to form the stable thiophene ring.[12]

Modern Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, have revolutionized the functionalization of pre-formed thiophene rings. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene scaffold, enabling the exploration of a vast chemical space.[13]

dot

Synthetic_Strategy_Decision start Desired Thiophene Scaffold q1 Need to construct the thiophene ring? start->q1 classical Classical Synthesis (e.g., Gewald, Paal-Knorr) q1->classical Yes modern Functionalize Existing Thiophene q1->modern No q2 Type of Bond? modern->q2 cc_coupling C-C Bond Formation (Suzuki, Stille, Heck) q2->cc_coupling C-C cn_coupling C-N / C-O Bond Formation (Buchwald-Hartwig) q2->cn_coupling C-N/C-O ch_func C-H Functionalization (Direct Arylation) q2->ch_func C-H

Caption: Decision workflow for selecting a thiophene synthesis strategy.

Thiophene Scaffolds in Major Therapeutic Areas

The versatility of the thiophene scaffold is evident from the wide range of approved drugs that incorporate this moiety.

Infectious Diseases: Cephalothin

Cephalothin is a first-generation cephalosporin antibiotic featuring a thiophene ring in its side chain.[14] This class of antibiotics acts by inhibiting bacterial cell wall synthesis.[15]

  • Mechanism of Action: Cephalothin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[15] This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[15] The thiophene moiety is crucial for its antibacterial spectrum and potency.

dot

Cephalothin_MOA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis (Death) CellWall->Lysis Leads to Cephalothin Cephalothin Cephalothin->PBP Inhibits

Caption: Mechanism of action for the antibiotic Cephalothin.

Central Nervous System Disorders: Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[16] Its structure is a thienobenzodiazepine, where the thiophene ring is fused to the diazepine ring.[17] This fusion was the result of strategic bioisosteric replacement of a phenyl ring in clozapine.[17]

  • Role of the Thiophene Ring: The thiophene ring in olanzapine is critical for its unique receptor binding profile. Olanzapine exhibits a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, a hallmark of atypical antipsychotics that is believed to contribute to a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[16] The specific electronic properties of the thiophene ring modulate the conformation and basicity of the molecule, influencing its interaction with this diverse set of CNS receptors.[18]

Cardiovascular Disease: Clopidogrel and Prasugrel

The thienopyridine class of antiplatelet agents, including the blockbuster drugs Clopidogrel and Prasugrel , are mainstays in the prevention of thrombosis.[1] Both are prodrugs that require metabolic activation of the thiophene ring to exert their therapeutic effect.[1]

  • Structure-Activity Relationship (SAR): The thiophene ring is essential for activity. Its oxidation to a reactive sulfenic acid intermediate is the key step that allows the molecule to covalently bind to and irreversibly inhibit the P2Y12 receptor on platelets, preventing platelet aggregation.[1] The different substitution patterns on the thiophene and adjacent rings between Clopidogrel and Prasugrel account for their differences in metabolic activation efficiency and clinical potency.

Challenges and Future Directions

Despite its successes, the use of thiophene in drug design is not without challenges.

  • Toxicity: As mentioned, the metabolic activation of the thiophene ring can lead to the formation of reactive metabolites, which have been implicated in idiosyncratic drug toxicity.[8][19] A thorough understanding of a compound's metabolic fate is therefore essential.

  • Future Outlook: The future of thiophene in medicinal chemistry remains bright. New synthetic methods, such as C-H functionalization, are making it easier to create novel derivatives.[20] Furthermore, thiophene scaffolds are being explored in emerging areas like targeted protein degradation (PROTACs) and photodynamic therapy, where their unique electronic properties can be leveraged for new mechanisms of action.

Conclusion

The thiophene scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery.[1][21] Its ability to act as a versatile bioisostere for the phenyl ring, coupled with its unique electronic and metabolic properties, has enabled the development of numerous life-saving medicines.[1][2] For medicinal chemists, a deep understanding of the synthesis, SAR, and metabolic pathways of thiophene derivatives is not just beneficial—it is essential for the continued innovation of novel and effective therapeutics. As synthetic methodologies evolve and our understanding of biology deepens, the privileged thiophene scaffold is certain to remain a cornerstone of medicinal chemistry for years to come.

References

  • Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 481-510.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4304. [Link]

  • Al-Ghorbani, M., et al. (2025).
  • Various Authors. (2021). Thiophene-Based Compounds. MDPI Encyclopedia.
  • Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1327–1341. [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Narayan, Y., Kumar, A., & Parveen, A. (2025). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. ResearchGate. [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12).
  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • The Thiophene Motif in Drug Discovery: A Technical Guide to Bioavailability. (2025). BenchChem.
  • Cephalothin. PubChem. [Link]

  • Narayan, Y., Kumar, A., & Parveen, A. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Letters in Drug Design & Discovery, 21(11), 1922-1935.
  • Olanzapine. Wikipedia. [Link]

  • Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

  • Uenishi, J., & Soeda, S. (2006). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry, 4(21), 3959-3964. [Link]

  • Correll, C. U., & Citrome, L. (2019). A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future. Neuropsychiatric Disease and Treatment, 15, 2559–2573. [Link]

  • Synthesis of highly functionalized thiophenes 308 via multicomponent... ResearchGate. [Link]

  • CEPHALOTHIN. Inxight Drugs. [Link]

  • Cantillo, D., & Kappe, C. O. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Jafari, S., et al. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. BMC Pharmacology, 12, 8. [Link]

  • Narayan, Y., Kumar, A., & Parveen, A. (2023). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]

  • de Oliveira, C. S. M., et al. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 15(1), 354–360. [Link]

  • Sabanis, R., & Fesatidou, M. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Jafari, S., et al. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. BMC Pharmacology, 12(1), 8. [Link]

  • Wolska, I., & Cysewski, P. (2026). Crystal structure of olanzapine and its solvates. Part 3. Two and three-component solvates with water, ethanol, butan-2-ol and dichloromethane. ResearchGate. [Link]

  • What is the mechanism of Cephalothin Sodium? Patsnap Synapse. [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

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2-acetyl-4-nitro-5-bromothiophene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level research monograph designed for pharmaceutical scientists and organic chemists. It prioritizes mechanistic insight, synthetic reliability, and structural data.

Executive Summary

2-acetyl-4-nitro-5-bromothiophene is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). As a trisubstituted thiophene, it offers three distinct vectors for chemical diversification: the acetyl group (condensation/reduction), the nitro group (reduction to amine/cyclization), and the bromine atom (cross-coupling). This guide details its physicochemical properties, validated synthesis routes, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates calculated values based on structural topology and experimental data from immediate precursors.

Molecular Specifications
PropertyValueNotes
IUPAC Name 1-(5-bromo-4-nitrothiophen-2-yl)ethanoneSystematic nomenclature
Molecular Formula C₆H₄BrNO₃S
Molecular Weight 250.07 g/mol Monoisotopic mass: ~248.91
CAS Number Not widely listedPrecursor (5-bromo) CAS: 5370-25-2
Physical State Solid (Crystalline)Predicted based on analogues
Solubility DCM, DMSO, Ethyl AcetatePoor water solubility
LogP (Predicted) ~2.1 - 2.5Lipophilic scaffold
Structural Composition
  • Core: Thiophene ring (aromatic, 5-membered).[1][2][3]

  • Position 2: Acetyl group (-COCH₃); Electron-withdrawing group (EWG).

  • Position 4: Nitro group (-NO₂); Strong EWG.

  • Position 5: Bromine atom (-Br); Weakly deactivating, ortho/para directing (but position is blocked).

Synthetic Pathway & Logic

The synthesis of 2-acetyl-4-nitro-5-bromothiophene relies on the regioselective principles of electrophilic aromatic substitution (EAS) on the thiophene ring.

Retrosynthetic Analysis

The most reliable route avoids the non-selective nitration of 2-acetylthiophene (which yields a mixture of 4- and 5-nitro isomers). Instead, a block-then-nitrate strategy is employed:

  • Bromination at C5: The C5 position is the most nucleophilic site in 2-acetylthiophene. Blocking this site first prevents 5-nitration.

  • Nitration at C4: With C5 blocked by Bromine and C2 occupied by Acetyl, the directing effects force the nitro group to C4.

Step-by-Step Protocol
Step 1: Synthesis of 2-Acetyl-5-bromothiophene
  • Reagents: 2-Acetylthiophene, N-Bromosuccinimide (NBS), Acetic Acid/Acetic Anhydride.[4]

  • Mechanism: Electrophilic bromination.

  • Procedure:

    • Dissolve 2-acetylthiophene (10 mmol) in a mixture of acetic anhydride and acetic acid.

    • Add NBS (1.1 eq) slowly at room temperature to prevent poly-bromination.

    • Stir at 50°C for 1 hour. The solution typically shifts from colorless to pale yellow.[4]

    • Quench: Pour into ice water. The product, 2-acetyl-5-bromothiophene (CAS 5370-25-2), precipitates as a white/pale yellow solid.

    • Yield: ~80-85%.

    • Validation: 1H NMR should show loss of the C5 proton.

Step 2: Nitration to 2-Acetyl-4-nitro-5-bromothiophene
  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Acetyl Nitrate.

  • Mechanism: Electrophilic aromatic substitution (Nitration).[5]

  • Procedure:

    • Dissolve 2-acetyl-5-bromothiophene in concentrated H₂SO₄ at 0°C.

    • Dropwise add a mixture of fuming HNO₃/H₂SO₄ (1:1) while maintaining temperature <5°C. Note: Thiophenes are sensitive to oxidation; temperature control is critical to prevent ring opening.

    • Stir for 30–60 minutes at 0–10°C.

    • Quench: Pour onto crushed ice. The target compound precipitates as a yellow solid.

    • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Reaction Mechanism Visualization

The following diagram illustrates the regiochemical logic dictating the synthesis. The "Blocking Group" strategy is essential for high purity.

SynthesisPathway cluster_logic Regioselectivity Logic Start 2-Acetylthiophene (C6H6OS) Inter 2-Acetyl-5-bromothiophene (CAS: 5370-25-2) [C5 Blocked] Start->Inter Bromination (NBS) Electrophilic Attack at C5 Final 2-Acetyl-4-nitro-5-bromothiophene (Target) [C4 Nitration] Inter->Final Nitration (HNO3/H2SO4) Directed to C4 Note1 C2 Acetyl directs meta (C4/C5) C5 is most reactive Note2 C5 Blocked by Br Nitration forced to C4

Caption: Sequential functionalization strategy. The C5-bromine atom acts as a positional blocker, forcing the subsequent nitro group to the C4 position.

Applications in Drug Discovery

This scaffold is valuable because it serves as a bioisostere for polysubstituted benzenes, offering altered electronic properties and metabolic profiles.

Suzuki-Miyaura Cross-Coupling

The C5-Bromine bond is highly reactive toward Palladium-catalyzed cross-coupling.

  • Utility: Attachment of aryl or heteroaryl groups to extend the molecular skeleton.

  • Advantage: The adjacent nitro group (C4) electronically activates the C-Br bond, potentially facilitating oxidative addition of Pd(0).

Heterocyclic Fusion (Cyclization)

The proximity of the C2-Acetyl and C4-Nitro groups allows for cyclization reactions to form fused bicyclic systems, such as thienopyridines or thienopyrimidines .

  • Workflow: Reduction of -NO₂ to -NH₂ followed by condensation with the acetyl group.

Bioactivity Modulation

Thiophene analogues often exhibit higher lipophilicity and different metabolic oxidation potentials (S-oxidation) compared to their phenyl counterparts, which can improve the pharmacokinetic (PK) profile of a drug candidate.

References

  • PubChem. (2025).[6] Compound Summary: 2-Acetyl-5-bromothiophene.[6][7] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. Retrieved from [Link][1][3]

  • ResearchGate. (2005). Direct nitration of five membered heterocycles.[1] Arkivoc.[1] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Substituted Thiophene Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Thiophene Scaffold in Medicinal Chemistry

The landscape of medicinal chemistry is built upon a foundation of privileged scaffolds—molecular frameworks that consistently demonstrate high affinity for biological targets. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, holds a distinguished position.[1][2] Its journey from an impurity in benzene to a cornerstone of blockbuster drugs is a testament to its remarkable physicochemical properties and synthetic versatility.[1][2][3] This guide provides an in-depth exploration of substituted thiophenes, offering researchers and drug development professionals the technical insights required to strategically leverage this scaffold in the pursuit of novel therapeutics.

What is Thiophene and Why is it a "Privileged" Scaffold?

Thiophene (C₄H₄S) is an electron-rich aromatic system. The sulfur atom, with its available lone pair of electrons participating in the aromatic sextet, significantly influences the ring's electronic properties, making it more reactive towards electrophilic substitution than benzene.[1][2] This inherent reactivity provides a rich platform for synthetic modification.

Its "privileged" status stems from its ability to engage in a wide array of non-covalent interactions with biological macromolecules. The sulfur atom can act as a hydrogen bond acceptor, and the entire ring system can participate in π-π stacking and hydrophobic interactions.[1] This versatility has led to the successful development of thiophene-containing drugs across a vast range of therapeutic areas, including cardiovascular disease (Clopidogrel, Prasugrel), oncology (Raltitrexed), inflammation (Tiaprofenic acid), and central nervous system disorders (Olanzapine).[1][4][5] In fact, between 2013 and 2023, thiophene was the fourth most common sulfur-containing moiety in drugs approved by the U.S. FDA, with 26 approved drugs featuring this core.[1][6][7]

Physicochemical Properties and Bioisosteric Relationships

A key reason for thiophene's prevalence is its role as a bioisostere of the phenyl ring.[1][8][9] Bioisosterism, the principle of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of drug design aimed at modulating potency, selectivity, and pharmacokinetic profiles.[9][10]

The thiophene ring mimics the steric profile and aromaticity of a benzene ring while introducing distinct electronic and metabolic properties.[8][11]

PropertyThiopheneBenzeneRationale for Bioisosteric Replacement
Boiling Point 84°C[8][11]80.1°C[11]Similar size and van der Waals forces lead to comparable physical properties.
Aromaticity AromaticAromaticAllows for similar π-stacking interactions with protein targets.
Dipole Moment ~0.55 D0 DThe modest dipole moment can introduce favorable polar interactions without drastically increasing polarity.
Metabolism Susceptible to S-oxidation and epoxidation by CYPs.[12]Susceptible to aromatic hydroxylation by CYPs.Can alter metabolic pathways, potentially blocking an unwanted route of metabolism or improving metabolic stability.[1][12]
Lipophilicity (logP) 1.812.13Slightly less lipophilic, which can improve aqueous solubility and modify ADME properties.

This bioisosteric relationship allows medicinal chemists to fine-tune a lead compound's properties. Replacing a phenyl ring with a thiophene can enhance metabolic stability, improve binding affinity through new hydrogen bonding opportunities with the sulfur atom, or alter the molecule's overall solubility and permeability profile.[1][12]

Overview of Therapeutic Areas

The application of thiophene building blocks is remarkably broad. An analysis of FDA-approved drugs reveals significant clusters in several key areas:

  • Anti-inflammatory: Drugs like Tinoridine and Tiaprofenic acid often target cyclooxygenase (COX) enzymes.[4][5][11]

  • Cardiovascular: Antiplatelet agents such as Clopidogrel and Prasugrel are prodrugs where the thiophene ring is metabolically activated.[1][13]

  • Neurological Disorders: The antipsychotic Olanzapine and the anticonvulsant Tiagabine highlight the scaffold's ability to cross the blood-brain barrier.[1][7]

  • Anticancer: Thiophene analogues have been shown to bind to various cancer-specific protein targets, inhibiting signaling pathways involved in cancer progression.[14]

  • Antimicrobial: Compounds like Sertaconazole demonstrate the utility of thiophenes in developing antifungal agents.[4][15]

Strategic Synthesis of Substituted Thiophenes: A Chemist's Guide

The ability to precisely install substituents onto the thiophene core is paramount for successful drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.

The Workhorses: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds to the thiophene ring, offering broad substrate scope and functional group tolerance.

  • Suzuki-Miyaura Coupling: This is arguably the most widely used method, coupling a thiophene boronic acid (or ester) with an aryl or heteroaryl halide.[16][17][18] It is valued for its mild reaction conditions and the commercial availability of a wide range of building blocks. Thienyl N-methyliminodiacetic acid (MIDA) boronate esters are increasingly used as bench-stable, crystalline solids that slowly release the reactive boronic acid under reaction conditions, preventing degradation.[19]

  • Stille and Negishi Couplings: While the Suzuki reaction is popular, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings provide orthogonal reactivity and are sometimes more effective for complex or sensitive substrates.

  • Buchwald-Hartwig Amination: For the crucial installation of nitrogen-based substituents, this reaction enables the coupling of amines with halogenated thiophenes, forming key C-N bonds found in many pharmaceuticals.

Coupling ReactionPro-ArgumentCon-ArgumentTypical Catalyst System
Suzuki-Miyaura Low toxicity of boron reagents, high functional group tolerance, vast commercial availability of reagents.Thiophene boronic acids can be prone to protodeboronation (instability).[19]Pd(PPh₃)₄, Pd(dppf)Cl₂, aqueous base (e.g., K₂CO₃, K₃PO₄).
Stille Excellent for complex fragments, stable organotin reagents.High toxicity of tin reagents and byproducts, requiring careful purification.Pd(PPh₃)₄, Cu(I) co-catalyst.
Buchwald-Hartwig Premier method for C-N bond formation, broad amine scope.Requires specialized phosphine ligands, can be sensitive to air and moisture.Pd₂(dba)₃ with ligands like XPhos or SPhos.
Building the Ring: Classical Cyclization Methodologies

Constructing the thiophene ring from acyclic precursors provides direct access to specific substitution patterns that might be difficult to achieve through functionalization of a pre-formed ring.

  • Gewald Aminothiophene Synthesis: This is a powerful one-pot, three-component reaction between a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[20][21] It is a highly convergent and atom-economical method for producing polysubstituted 2-aminothiophenes, which are valuable intermediates for further elaboration.[22] The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[21][22][23]

  • Fiesselmann and Hinsberg Thiophene Syntheses: The Fiesselmann synthesis offers a route to 3-substituted thiophenes, a pattern that can be more challenging to access.[24] The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with thiodiglycolate esters.

G cluster_cyclization Ring Formation Syntheses cluster_functionalization Ring Functionalization Acyclic Acyclic Precursors (Ketone, Nitrile, Sulfur) Gewald Gewald Synthesis Acyclic->Gewald Aminothiophene Polysubstituted 2-Aminothiophene Gewald->Aminothiophene High Convergence ThiopheneCore Thiophene Core (e.g., Bromothiophene) Suzuki Suzuki-Miyaura Coupling ThiopheneCore->Suzuki Substituted Substituted Thiophene Suzuki->Substituted C-C Bond Formation

Functionalization of the Thiophene Core

Direct modification of a pre-existing thiophene ring is a common and effective strategy.

  • Electrophilic Aromatic Substitution: Thiophene readily undergoes reactions like halogenation, nitration, and Friedel-Crafts acylation.[11] These reactions are highly regioselective, strongly favoring substitution at the C2 and C5 positions (α-positions) due to the superior stabilization of the cationic intermediate.

  • Direct C-H Activation/Functionalization: A modern and atom-economical approach involves the direct coupling of C-H bonds with various partners, bypassing the need for pre-functionalization (e.g., halogenation).[25][26][27] Palladium-catalyzed C-H arylation, for instance, allows for the direct formation of biaryl structures.[26][28] While α-positions are more reactive, recent advances have enabled catalyst-controlled regiodivergent functionalization, providing selective access to either the C2 or C5 position of 3-substituted thiophenes, and even the more challenging β-positions (C3/C4).[28][29]

Structure-Activity Relationship (SAR) Insights: Tuning Potency and Properties

The biological activity of a thiophene-containing molecule is exquisitely sensitive to the nature and position of its substituents.[30] A systematic SAR exploration is critical for optimizing lead compounds.

The Impact of Substitution Position
  • 2- vs. 3-Substituted Thiophenes: The α-positions (C2/C5) and β-positions (C3/C4) offer distinct vectors for substitution. Due to electronic differences, a substituent at the 2-position will have a different electronic influence on the rest of the molecule compared to the same substituent at the 3-position. This can profoundly affect target binding. For example, in a series of GluN2B NMDA receptor antagonists, bioisosteric replacement of a benzene ring with a thiophene ring was well-tolerated, demonstrating that the specific placement of the sulfur atom and its resulting electronic influence can maintain or even enhance affinity.[31]

Modulating Lipophilicity and Metabolic Stability

Substituents are key levers for tuning the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[12]

  • Metabolic Blocking: The thiophene ring itself can be a site of metabolism, often leading to reactive S-oxides or epoxides.[12][13] Strategically placing bulky or electron-withdrawing groups near the sulfur atom can sterically or electronically hinder the approach of metabolizing enzymes like Cytochrome P450s, thereby increasing the compound's half-life.[32]

  • Solubility and Permeability: Introducing polar groups (e.g., -OH, -NH₂) can increase aqueous solubility, while adding lipophilic groups (e.g., halogens, alkyl chains) can enhance membrane permeability.[30] The art of drug design lies in finding the optimal balance to achieve good oral bioavailability.[12]

SAR_Logic Start Thiophene Core Substituent Substituent Choice (R¹, R²...)|{Electronic Properties (EWG/EDG)|Steric Properties (Size/Shape)|Polarity (logP)} Start->Substituent Add Position Substitution Position|{C2 (α)|C3 (β)|C5 (α)} Start->Position At Outcome Modulated Properties Target Affinity (Potency) Selectivity ADME Profile (Metabolic Stability, Solubility) Substituent->Outcome Position->Outcome

Case Study: Thiophenes in Kinase Inhibitors

In the development of kinase inhibitors, the thiophene ring is often used as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The substitution pattern is tuned to occupy adjacent hydrophobic pockets. For example, thienopyrimidine scaffolds are prominent in this area, where substituents on the thiophene portion can dramatically influence potency and selectivity against different kinases.[14]

Experimental Protocols: Best Practices in Thiophene Chemistry

Reproducibility and robustness are the hallmarks of trustworthy science. The following protocols provide detailed, self-validating methodologies for key synthetic transformations.

Protocol 1: A General Procedure for Suzuki-Miyaura Coupling of a Thiophene Boronic Acid

This protocol describes the coupling of a brominated heteroaryl with a thiophene boronic acid, a common transformation in drug discovery campaigns.

  • Reagents & Equipment:

    • 3-Bromobenzo[b]thiophene-2-carbaldehyde (1.0 equiv)[18]

    • Aryl boronic acid (1.2 - 1.5 equiv)[16][18]

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[16]

    • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)[18][24]

    • Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).

  • Step-by-Step Procedure:

    • To a Schlenk flask, add 3-Bromobenzo[b]thiophene-2-carbaldehyde, the aryl boronic acid, the palladium catalyst, and the base.[18]

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[24]

    • Add the degassed solvent mixture via syringe.[24]

    • Heat the reaction mixture to 90-100°C with vigorous stirring.[16][18]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[18][24]

    • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[24] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization & Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material signals (e.g., the C-Br carbon in ¹³C NMR) and the appearance of new signals corresponding to the coupled product validate the reaction's success.

Protocol 2: Step-by-Step Gewald Synthesis of a Tetrasubstituted Thiophene

This protocol outlines the convergent synthesis of a 2-aminothiophene derivative.

  • Reagents & Equipment:

    • Ketone (e.g., Cyclohexanone, 1.0 equiv)

    • Active methylene nitrile (e.g., Malononitrile, 1.0 equiv)

    • Elemental Sulfur (S₈, 1.0 equiv)

    • Base (e.g., Morpholine or Piperidine, catalytic to stoichiometric amount)

    • Solvent (e.g., Ethanol or Methanol)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Step-by-Step Procedure:

    • In a round-bottom flask, combine the ketone, malononitrile, and elemental sulfur in the chosen solvent.

    • Add the base (e.g., morpholine) to the mixture.

    • Attach a condenser and heat the mixture to reflux (typically 60-80°C) with stirring.

    • The reaction is often accompanied by the evolution of H₂S (perform in a well-ventilated fume hood).

    • Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

    • Work-up: Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with cold solvent (e.g., ethanol) to remove any unreacted starting materials.

    • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol.

  • Characterization & Validation: The structure of the 2-aminothiophene can be confirmed by IR (presence of N-H stretches), NMR (characteristic aromatic and amine proton signals), and mass spectrometry. The high yield and convergent nature of this reaction make it a self-validating system for producing highly functionalized thiophene cores.

Future Directions and Emerging Trends

The field of thiophene chemistry is continuously evolving, driven by the need for more efficient and sustainable synthetic methods.

  • C-H Activation/Functionalization: This area continues to mature, offering increasingly sophisticated tools for late-stage functionalization.[29] The ability to modify a complex molecule at a late step without disturbing other functional groups is a paradigm shift for drug discovery, enabling rapid generation of analogues for SAR studies.

  • Photoredox Catalysis: Light-mediated reactions are providing new, mild pathways for thiophene modification. These methods often operate at room temperature and can access novel reactivity patterns that are complementary to traditional thermal methods.

  • Thiophene-based Covalent Inhibitors and PROTACs: The unique reactivity of the thiophene ring can be harnessed to design targeted covalent inhibitors. Furthermore, the thiophene scaffold is being incorporated into Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's own protein degradation machinery to eliminate disease-causing proteins.

Conclusion: Integrating Thiophene Building Blocks into Drug Discovery Pipelines

Substituted thiophenes are more than just another heterocyclic building block; they are a validated, versatile, and highly tunable scaffold that has earned its place in the medicinal chemist's toolbox.[1][2] Their ability to act as a bioisosteric replacement for phenyl rings, combined with a rich and expanding portfolio of synthetic methodologies, ensures their continued relevance.[1] From classical cyclizations like the Gewald synthesis to modern C-H activation strategies, chemists have unprecedented control over the structure and properties of these molecules. By understanding the deep causality behind synthetic choices and the subtle nuances of structure-activity relationships, researchers can continue to unlock the full potential of thiophene building blocks to deliver the next generation of innovative medicines.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cureus. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Royal Society of Chemistry. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College E-journal For All Research. [Link]

  • Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. ACS Publications. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[22]annulene-scaffold. National Center for Biotechnology Information. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • Bioisostere. Wikipedia. [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • Selected applications of C-H activation. YouTube. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. National Center for Biotechnology Information. [Link]

  • Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. ChemRxiv. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • CH Substitution Reaction Using Various Thiophene Derivatives. ResearchGate. [Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

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Methodological & Application

Nitration of 2-Acetyl-5-Bromothiophene: High-Fidelity Synthesis of 1-(5-Bromo-4-nitrothiophen-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-THIO-04

Executive Summary

This application note details the regioselective nitration of 2-acetyl-5-bromothiophene to synthesize 2-acetyl-5-bromo-4-nitrothiophene (also known as 1-(5-bromo-4-nitrothiophen-2-yl)ethanone). This intermediate is a critical pharmacophore in the development of antitubercular agents, kinase inhibitors, and functionalized organic electronic materials.

The protocol addresses the specific challenge of nitrating electron-rich thiophene rings, which are prone to oxidative decomposition and polymerization under strong acidic conditions. By leveraging the cooperative directing effects of the C2-acetyl and C5-bromo substituents, this method achieves high regioselectivity for the C4-nitro isomer while minimizing the formation of oxidative byproducts.

Strategic Analysis & Mechanism

Regiochemical Logic (The "Cooperative Effect")

The regioselectivity of this reaction is governed by the electronic directing effects of the substituents on the thiophene ring.

  • 2-Acetyl Group (EWG): A meta-director relative to itself. In the thiophene numbering system (S=1), the acetyl is at C2, directing the electrophile to C4 or C5. Since C5 is blocked, the pressure is on C4.

  • 5-Bromo Group (EWG/Inductive, but Resonance Donor): An ortho/para-director. With the bromine at C5, the ortho position is C4 .

  • Conclusion: Both substituents cooperatively direct the nitronium ion (

    
    ) to the C4 position , resulting in a highly selective transformation.
    
Reaction Mechanism Diagram

ReactionMechanism Substrate 2-Acetyl-5-bromothiophene (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Electrophilic Attack (C4 Position) Nitronium NO2+ (Electrophile) Generated in situ Nitronium->SigmaComplex Product 2-Acetyl-5-bromo-4-nitrothiophene (Target) SigmaComplex->Product Re-aromatization (-H+) Byproducts Oxidative Decomp. (If Temp > 10°C) SigmaComplex->Byproducts Thermal Runaway

Figure 1: Mechanistic pathway illustrating the cooperative directing effects leading to the C4-nitro isomer.

Safety Assessment & Critical Hazards

WARNING: Energetic Reaction. Nitration of thiophenes is significantly more exothermic than benzene nitration. The electron-rich sulfur heterocycle can undergo explosive oxidative ring-opening if temperature control fails.

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Thiophene nitration is highly exothermic. Rapid addition of reagents can lead to a "fume-off" or explosion.Strict Temp Control: Maintain internal temperature < 5°C during addition. Use a dry ice/acetone or salt/ice bath.
Chemical Toxicity Nitrothiophenes are potential sensitizers and mutagens.Handle in a certified fume hood. Double-glove (Nitrile/Neoprene).
Oxidative Instability Strong acids can polymerize the thiophene ring (black tar formation).Use Acetyl Nitrate (Method B) for sensitive substrates or strictly controlled Mixed Acid (Method A).

Experimental Protocols

Method A: Standard Mixed Acid Protocol (Robust/Scale-Up)

Recommended for standard synthesis where yield and scalability are priorities.

Reagents:

  • 2-Acetyl-5-bromothiophene (1.0 eq)

  • Conc. Sulfuric Acid (

    
    , 98%) (Solvent/Catalyst)[1]
    
  • Fuming Nitric Acid (

    
    , >90%) (1.1 - 1.2 eq)
    

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with Conc.

    
     (5 mL per gram of substrate). Cool the acid to 0°C  using an ice/salt bath.
    
  • Substrate Addition: Dissolve 2-acetyl-5-bromothiophene in a minimum volume of

    
     (or add solid slowly if finely powdered) while maintaining temperature < 5°C. Stir until a homogenous solution forms.
    
  • Nitration: Add Fuming

    
     dropwise via a pressure-equalizing addition funnel.
    
    • Critical Stop: The addition rate must be slow enough that the internal temperature never exceeds 5°C .

  • Reaction: After addition, allow the mixture to stir at 0–5°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The product should precipitate as a solid.[2]

  • Workup: Filter the solid. Wash with cold water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Method B: Acetyl Nitrate Protocol (High Purity)

Recommended for high-purity applications to minimize oxidative byproducts.

Reagents:

  • 2-Acetyl-5-bromothiophene (1.0 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Reagent)
    
  • Fuming Nitric Acid (

    
    ) (1.1 eq)
    

Step-by-Step Procedure:

  • Reagent Formation: In a separate flask, cool Acetic Anhydride to 0°C. Slowly add Fuming

    
     to generate acetyl nitrate in situ.
    
    • Caution: This mixture is potentially explosive if heated.[3] Keep cold.

  • Substrate Solution: Dissolve the substrate in Acetic Anhydride in the main reaction vessel. Cool to 0°C.[4]

  • Addition: Transfer the acetyl nitrate solution via cannula or dropping funnel to the substrate solution, maintaining temperature < 10°C.

  • Quench & Isolation: Pour onto ice water. Hydrolyze the acetic anhydride (stir for 30 mins). Filter the precipitate.[2][5][6]

Process Control & Decision Tree

ProtocolSelection Start Start: Select Protocol ScaleCheck Is Scale > 10g? Start->ScaleCheck PurityCheck Is >99% Purity Critical (No Chromatography)? ScaleCheck->PurityCheck No MethodA Method A: Mixed Acid (Robust, Scalable) ScaleCheck->MethodA Yes PurityCheck->MethodA No MethodB Method B: Acetyl Nitrate (Cleaner Profile) PurityCheck->MethodB Yes

Figure 2: Decision matrix for selecting the optimal nitration protocol.

Analytical Validation (QC)

Expected Data for 2-acetyl-5-bromo-4-nitrothiophene:

Analytical MethodExpected ResultInterpretation
Appearance Light yellow to off-white solidDarkening indicates oxidation/polymerization.
1H NMR (CDCl3) Singlet at ~8.0 - 8.2 ppm (1H)The C3 proton is deshielded by the adjacent nitro group. The doublet pattern of the starting material (7.40, 7.08 ppm) disappears.
1H NMR (Acetyl) Singlet at ~2.6 ppm (3H)Methyl ketone protons.
MS (ESI/APCI) [M+H]+ ~ 250/252Bromine isotope pattern (1:1 ratio) is preserved.
Melting Point 105 - 110°CSharp range indicates high purity.

Troubleshooting:

  • Problem: Product is a black oil.

    • Cause: Temperature too high during addition; acid concentration too strong.

    • Solution: Use Method B (Acetyl Nitrate) or lower temp to -10°C.

  • Problem: Incomplete conversion.

    • Cause: Water in reagents (nitric acid not fuming).

    • Solution: Ensure anhydrous conditions; increase stir time.

References

  • Rinkes, I. J. (1932). Recueil des Travaux Chimiques des Pays-Bas, 51, 1134.
  • Campaigne, E., & Grose, H. G. (1951). "Chlorination of Thiophenes with Sulfuryl Chloride." Journal of the American Chemical Society, 73(8), 3812–3815. (Discusses directing effects in halogenated thiophenes). Link

  • Babu, S. G., et al. (2011). "Regioselective nitration of aromatic compounds using transition metal nitrates." Tetrahedron Letters, 52(29), 3793-3796. (Modern nitration methodologies).[7] Link

  • Kleemann, A., et al. (2010). Pharmaceutical Substances: Syntheses, Patents and Applications. Thieme.
  • Patent Reference: WO 2010/059658. (Describes the synthesis of thiophene-based kinase inhibitors utilizing similar nitration intermediates). Link

Sources

Application Notes and Protocols for the Nucleophilic Substitution of Bromine in Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of bromine in nitrothiophene derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, offers a comparative analysis of various nucleophiles, and presents a step-by-step protocol for a representative reaction. Furthermore, it covers essential analytical techniques for reaction monitoring and product characterization, a troubleshooting guide for common experimental challenges, and critical safety considerations.

Introduction: The Significance of Substituted Nitrothiophenes

Thiophene-based scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1] The introduction of a nitro group onto the thiophene ring significantly enhances its electrophilicity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced when the nitro group is positioned ortho or para to a suitable leaving group, such as bromine.[2][3] The SNAr reaction on nitrothiophene derivatives provides a powerful and versatile platform for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery, including the development of novel antimicrobial and anticancer agents.

The Mechanism of Nucleophilic Aromatic Substitution on Nitrothiophenes

The SNAr reaction of bromo-nitrothiophenes proceeds through a well-established two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This step is typically the rate-determining step of the reaction. The presence of the strongly electron-withdrawing nitro group is crucial as it stabilizes the resulting negatively charged intermediate by delocalizing the charge through resonance. This resonance-stabilized intermediate is known as a Meisenheimer complex.[2][4]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product.

The strategic placement of the nitro group ortho or para to the bromine is essential for effective resonance stabilization of the Meisenheimer complex, which significantly accelerates the reaction rate.[2][3]

Figure 1: General mechanism of the SNAr reaction on a nitrothiophene derivative.

A Comparative Overview of Nucleophiles

A wide range of nucleophiles can be employed in the SNAr of bromo-nitrothiophenes. The choice of nucleophile, solvent, base, and temperature significantly impacts the reaction outcome and yield.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Typical Yield (%)
Amines PiperidineK₂CO₃, Et₃NDMF, DMSO, Acetonitrile25 - 10085 - 95
MorpholineK₂CO₃, Et₃NDMF, DMSO50 - 12080 - 90
AnilineK₂CO₃, Cs₂CO₃DMF, NMP80 - 15070 - 85
Alkoxides Sodium Methoxide(Generated in situ)Methanol, THF25 - 6090 - 98
Potassium tert-butoxide(Used directly)THF, Dioxane25 - 8085 - 95
Thiols ThiophenolNaH, K₂CO₃DMF, THF0 - 6090 - 98
EthanethiolNaH, K₂CO₃DMF, THF0 - 5088 - 96

Table 1: Comparative data for common nucleophiles in the SNAr of 2-bromo-5-nitrothiophene. Yields are representative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitrothiophene

This protocol provides a detailed procedure for the reaction of 2-bromo-5-nitrothiophene with piperidine, a common secondary amine nucleophile.

Materials and Reagents
  • 2-Bromo-5-nitrothiophene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-nitrothiophene (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(piperidin-1-yl)-5-nitrothiophene.

Workflow A Dissolve 2-bromo-5-nitrothiophene in DMF B Add K₂CO₃ and Piperidine A->B C Heat to 80°C and Monitor by TLC B->C D Cool and Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: Experimental workflow for the synthesis of 2-(piperidin-1-yl)-5-nitrothiophene.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

TechniquePurposeTypical Observations for 2-(Piperidin-1-yl)-5-nitrothiophene
TLC Reaction monitoring and purity assessmentA new, more polar spot corresponding to the product should appear, and the starting material spot should disappear.
¹H NMR Structural elucidationAromatic protons of the thiophene ring will show a characteristic shift. Protons of the piperidine ring will appear in the aliphatic region.
¹³C NMR Structural confirmationSignals corresponding to the carbon atoms of the thiophene and piperidine rings will be observed. The carbon attached to the nitro group will be shifted downfield.[6]
GC-MS Purity assessment and molecular weight determinationA single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the product.[7]
FT-IR Functional group identificationCharacteristic absorption bands for the N-O stretching of the nitro group, C-N stretching, and aromatic C-H stretching will be present.

Table 2: Analytical techniques for the characterization of the SNAr product.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield - Insufficiently activated substrate.- Weak nucleophile.- Inappropriate solvent.- Ensure the nitro group is ortho/para to the leaving group.- Use a stronger base to deprotonate the nucleophile.- Switch to a polar aprotic solvent like DMF or DMSO.[8]
Incomplete Reaction - Insufficient reaction time or temperature.- Poor solubility of reagents.- Increase the reaction temperature or prolong the reaction time.- Use a co-solvent or a phase-transfer catalyst.[8]
Formation of Side Products - Reaction with solvent.- Dimerization of the nucleophile.- Choose a less reactive solvent.- Add the nucleophile slowly to the reaction mixture.
Difficulty in Product Isolation - "Oiling out" during crystallization.- Emulsion formation during extraction.- Re-dissolve the oil in a minimal amount of hot solvent and cool slowly.- Add more brine to the aqueous layer to break the emulsion.[9]

Table 3: A guide to troubleshooting common issues in the nucleophilic substitution of bromo-nitrothiophenes.

Safety Precautions

Working with nitroaromatic compounds and strong bases requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[13]

  • Handling Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive, especially in the presence of strong bases or upon heating.[9] Handle with care and avoid generating dust.

  • Handling Bases: Strong bases such as sodium hydride and potassium tert-butoxide are corrosive and react violently with water. Handle them under an inert atmosphere and add them to the reaction mixture slowly and in portions.[10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Never mix incompatible waste streams.[9][10]

Conclusion

The nucleophilic aromatic substitution of bromine in nitrothiophene derivatives is a robust and highly effective method for the synthesis of a diverse range of functionalized heterocycles. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to safety protocols are paramount for successful and reproducible outcomes. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel thiophene-based compounds.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Safe Handling and Storage of Nitro Compounds. BenchChem.
  • The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.
  • Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluorobor
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • 13 C NMR spectra of compounds 2-5 | Download Table. (n.d.).
  • 21.04 Nuc. Aromatic Substitution | OrganicChemGuide. (n.d.). organic chemistry tutor.
  • synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. (n.d.).
  • Tyuneva, I. V., et al. (2005, April).
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). BenchChem.
  • D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150.
  • Rodríguez Domínguez, J. C., Thomae, D., Kirsch, G., & Seck, P. (n.d.). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum.
  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
  • Bases - Hydroxides. (2026, February 4). Division of Research Safety.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.). Frontiers.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.
  • New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. (n.d.).
  • GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents | Request PDF. (2025, August 7).
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • 2-Amino-5-nitrophenol(121-88-0) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, February 20).
  • 2-Nitrothiophene(609-40-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Your Essential Guide to Handling Bases Safely in the Lab. (2022, December 16). Bitesize Bio.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks.
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). PMC.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2017, January 25).

Sources

Application Note: Chemoselective Preparation of 2-Acetyl-4-amino-5-bromothiophene via Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aminothiophenes is a critical operation in medicinal chemistry and materials science. 2-Aminothiophene derivatives frequently serve as core scaffolds for biologically active molecules, including allosteric modulators, anti-inflammatory agents, and kinase inhibitors[1][2]. However, the preparation of 2-acetyl-4-amino-5-bromothiophene from its corresponding nitro precursor (2-acetyl-5-bromo-4-nitrothiophene) presents a significant chemoselectivity challenge. The substrate contains three reactive moieties: a reducible ketone (acetyl), a highly labile carbon-halogen bond (bromo), and the target nitro group.

This application note details field-proven, self-validating methodologies to selectively reduce the nitro group while preserving the structural integrity of the acetyl and bromo substituents.

Mechanistic Rationale & Chemoselectivity

The primary cause of failure in this specific transformation is the inappropriate selection of the reducing agent.

  • Catalytic Hydrogenation (Pd/C or PtO₂ with H₂): While highly efficient for standard nitro reductions, palladium-catalyzed hydrogenation is contraindicated here. The electron-rich nature of the thiophene ring, combined with the activation from the nitro group, makes the C-Br bond highly susceptible to rapid hydrodehalogenation. Furthermore, prolonged exposure to H₂ can lead to the partial reduction of the acetyl group to a secondary alcohol.

  • Iron/Acetic Acid (Béchamp-type Reduction): This is the premier method for this substrate. Iron powder in a weak acid (glacial acetic acid) operates via a Single-Electron Transfer (SET) mechanism. The reduction potential of Fe⁰ is perfectly tuned to sequentially reduce the nitro group to a nitroso, hydroxylamine, and finally an amine, without generating the hydride species necessary to cleave the C-Br bond or reduce the ketone[1][2].

  • Stannous Chloride (SnCl₂): Acting as both a Lewis acid and a reducing agent, SnCl₂ in acidic ethanol provides an exceptionally mild and homogeneous alternative. It coordinates with the nitro oxygen atoms, facilitating oxygen transfer and reduction without interfering with the halogen[2][3].

Chemoselectivity Substrate 2-acetyl-5-bromo- 4-nitrothiophene PdC Pd/C, H2 (Non-selective) Substrate->PdC Catalytic Hydrogenation FeAcOH Fe / AcOH (Highly Selective) Substrate->FeAcOH SET Reduction SnCl2 SnCl2 / HCl (Highly Selective) Substrate->SnCl2 Lewis Acid/Reductant Product1 Dehalogenated & Over-reduced Byproducts PdC->Product1 C-Br Cleavage Product2 2-acetyl-4-amino- 5-bromothiophene FeAcOH->Product2 Intact C-Br & C=O SnCl2->Product2 Intact C-Br & C=O

Figure 1: Chemoselectivity logic for the reduction of 2-acetyl-5-bromo-4-nitrothiophene.

Quantitative Comparison of Reduction Strategies

To aid in route selection, the following table summarizes the operational metrics of the three primary reduction strategies discussed.

ParameterIron / Acetic Acid (Fe/AcOH)Stannous Chloride (SnCl₂/HCl)Catalytic Hydrogenation (Pd/C, H₂)
Chemoselectivity Excellent (Nitro only)Excellent (Nitro only)Poor (Reduces NO₂, cleaves C-Br)
Typical Yield 75 – 85%80 – 90%< 10% (Target compound)
Reaction Time 1.5 – 2.0 hours2.0 – 4.0 hours< 1.0 hour
Scalability High (Kilogram scale)Moderate (Bench scale)N/A
Primary Byproducts Iron oxides (Insoluble)Tin salts (Aqueous/Emulsion)Dehalogenated aminothiophene

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Preferred for Scale-Up)

This protocol is highly scalable and cost-effective. The use of 325-mesh iron powder is critical to ensure sufficient surface area for the heterogeneous SET mechanism to proceed efficiently[1].

Reagents:

  • 2-acetyl-5-bromo-4-nitrothiophene (1.0 equiv)

  • Iron powder, 325 mesh (5.0 equiv)

  • Glacial Acetic Acid (0.3 M relative to substrate)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-acetyl-5-bromo-4-nitrothiophene. Add glacial acetic acid to achieve a 0.3 M concentration[1].

  • Iron Addition: Begin vigorous stirring. Add the iron powder (5.0 equiv) portion-wise over 10 minutes at room temperature. Causality note: The reduction is exothermic. Portion-wise addition prevents thermal runaway, which could otherwise lead to degradation of the thiophene core.

  • Heating: Submerge the flask in an oil bath pre-heated to 60 °C. Stir vigorously for 1.5 hours[1].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting material (UV active, higher Rf) should completely convert to a highly polar, fluorescent spot (the amine).

  • Filtration: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with EtOAc to reduce viscosity, then filter the suspension through a pad of Celite to remove unreacted iron powder and insoluble iron oxides. Wash the Celite pad thoroughly with additional EtOAc[1].

  • Neutralization: Transfer the filtrate to a separatory funnel. Carefully and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8. Caution: Vigorous CO₂ evolution will occur.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via silica gel flash chromatography to afford the pure 2-acetyl-4-amino-5-bromothiophene.

Workflow Step1 1. Dissolve Substrate in Glacial AcOH (0.3 M) Step2 2. Add Iron Powder (5 eq) Portion-wise at RT Step1->Step2 Step3 3. Heat to 60 °C Stir for 1.5 h Step2->Step3 Step4 4. Cool to RT & Filter through Celite Step3->Step4 Step5 5. Neutralize Filtrate with aq. NaHCO3 Step4->Step5 Step6 6. Extract with EtOAc & Dry over Na2SO4 Step5->Step6 Step7 7. Purify via Silica Gel Chromatography Step6->Step7

Figure 2: Step-by-step workflow for the Iron/Acetic Acid reduction protocol.

Protocol B: Stannous Chloride Reduction (Bench-Scale Alternative)

For smaller-scale syntheses (< 5 grams), SnCl₂ provides a homogeneous reaction environment that often results in slightly higher crude purities, though workup can be complicated by tin emulsions[3].

Reagents:

  • 2-acetyl-5-bromo-4-nitrothiophene (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

  • Absolute Ethanol (0.2 M)

  • Concentrated HCl (catalytic/solubilizing)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrothiophene (1.0 equiv) in absolute ethanol in a round-bottom flask[3].

  • Reagent Addition: In a separate beaker, dissolve SnCl₂·2H₂O (4.0 equiv) in a minimal amount of concentrated HCl. Add this acidic tin solution dropwise to the ethanolic substrate solution[3].

  • Reflux: Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 2 to 4 hours, monitoring by TLC until the starting material is fully consumed[3].

  • Cooling & Quenching: Cool the mixture to 0 °C in an ice bath.

  • Workup (Critical Step): Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ or 1M NaOH until the pH is strictly between 7 and 8[3]. Causality note: At highly acidic pH, the product remains water-soluble as an ammonium salt. At neutral/slightly basic pH, tin salts will precipitate as a thick white emulsion (tin hydroxides). To prevent product entrapment, filter the entire biphasic emulsion through a thick pad of Celite before extraction.

  • Extraction: Transfer the filtered biphasic mixture to a separatory funnel. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure[3].

References

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators MDPI URL
  • 2-Nitrothiophene CAS 609-40-5 | Research Chemical Benchchem URL
  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review ResearchGate URL

Sources

Synthesis of thiophene-based kinase inhibitors using nitro intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Thiophene-Based Kinase Inhibitors via Nitro Intermediates

Introduction: The Thiophene Scaffold in Kinase Discovery

Thiophene scaffolds are "privileged structures" in kinase inhibitor discovery, serving as bioisosteres for phenyl and pyrimidine rings found in the ATP-binding pocket of kinases (e.g., VEGFR, EGFR, AURK). Their electron-rich nature allows for unique


-stacking interactions with the kinase hinge region. However, this same electron density renders the ring resistant to nucleophilic attack, complicating the introduction of substituents required for structure-activity relationship (SAR) exploration.

The Nitro Advantage: The strategic incorporation of a nitro group (


) solves two critical synthetic hurdles:
  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), activating the thiophene ring for Nucleophilic Aromatic Substitution (

    
    ) to introduce diversity.
    
  • Masked Functionality: It serves as a latent amine precursor, essential for constructing the hydrogen-bond donor/acceptor motifs (ureas, amides) required for hinge binding.

This guide details the protocols for leveraging nitro-thiophene intermediates, specifically addressing the challenge of reducing nitro groups in sulfur-containing heterocycles without catalyst poisoning.

Strategic Workflow

The following workflow illustrates the conversion of a commercially available 2-chloro-3-nitrothiophene precursor into a functionalized kinase inhibitor core.

KinaseWorkflow Start Precursor: 2-Chloro-3-nitrothiophene Step1 Step 1: Functionalization (SNAr Displacement) Start->Step1  R-NH2, Base   Inter1 Intermediate: 2-Substituted-3-nitrothiophene Step1->Inter1 Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or Zn/AcOH) Inter1->Step2  Avoids Pd Poisoning   Inter2 Intermediate: 2-Substituted-3-aminothiophene Step2->Inter2 Step3 Step 3: Hinge Binder Formation (Urea/Amide Coupling) Inter2->Step3  Isocyanate/Acid Chloride   Final Target: Thiophene Kinase Inhibitor Step3->Final

Figure 1: Synthetic workflow transforming a nitro-thiophene precursor into a kinase inhibitor scaffold. The nitro group enables the initial substitution before being reduced to the amine.

Protocol 1: Functionalization via

Objective: Introduce the "tail" moiety of the kinase inhibitor (often a solubilizing group like morpholine or piperazine) by displacing the C2-chlorine.

Mechanistic Insight: Thiophenes are naturally nucleophilic. To facilitate nucleophilic attack on the ring, the Lowest Unoccupied Molecular Orbital (LUMO) energy must be lowered. The nitro group at C3 creates a strong dipole, rendering the C2 position highly electrophilic. This proceeds via a Meisenheimer-like anionic intermediate [1].[1]

Materials:

  • Substrate: 2-Chloro-3-nitrothiophene (1.0 equiv)

  • Nucleophile: 4-(2-Aminoethyl)morpholine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (ACN)

Procedure:

  • Setup: Charge a round-bottom flask with 2-Chloro-3-nitrothiophene (5.0 g, 30.6 mmol) and IPA (50 mL).

  • Addition: Add DIPEA (10.6 mL, 61.2 mmol) followed by the amine nucleophile dropwise at room temperature.

    • Note: Exotherm is possible. Monitor internal temperature.[2]

  • Reaction: Heat the mixture to reflux (80–82°C) for 4 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexane) or LCMS. The chloride starting material should be consumed.

  • Workup: Cool to RT. The product often precipitates as a bright orange/yellow solid (characteristic of nitro-amines).

    • If solid forms: Filter, wash with cold IPA, and dry.

    • If oil forms: Concentrate in vacuo, dilute with DCM, wash with water and brine, dry over

      
      , and concentrate.
      
  • Yield: Typical yields range from 85–95%.

Protocol 2: Chemoselective Nitro Reduction (Avoiding Catalyst Poisoning)

Objective: Reduce the nitro group (


) to an amine (

) without desulfurizing the thiophene ring or poisoning the catalyst.

The "Sulfur Problem": Standard catalytic hydrogenation (


) is risky for thiophenes. Sulfur atoms possess lone pairs that bind irreversibly to the active sites of noble metals (Pd, Pt), deactivating the catalyst (poisoning). Furthermore, high-pressure hydrogenation can lead to hydrogenolysis of the C-S bond (ring opening) [2].

Recommended Method: Iron-Mediated Reduction (Béchamp Conditions) This method is robust, scalable, and insensitive to sulfur poisoning.

Materials:

  • Substrate: 2-Substituted-3-nitrothiophene (from Protocol 1)

  • Reductant: Iron powder (Fe, 325 mesh) (5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Preparation: In a 3-neck flask equipped with a mechanical stirrer (iron slurry is heavy), dissolve the nitro-thiophene substrate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add

    
     (50 mmol). Heat to 60°C.
    
  • Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution may occur; ensure venting.

  • Reflux: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2–4 hours.

    • Color Change: Reaction usually turns from orange/yellow to dark brown/black (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize the residue with saturated

    
     and extract with EtOAc.
    
  • Stability Note: Aminothiophenes are electron-rich and prone to oxidation (turning black) upon air exposure. Proceed immediately to Protocol 3 or store under nitrogen at -20°C.

Comparison of Reduction Methods:

MethodCatalyst RiskYieldScalabilityComments
Fe /

None 85-95% High Recommended. Robust, cheap, no desulfurization.

/ Pd/C
High10-40%LowRapid catalyst poisoning; requires high catalyst loading.

/ HCl
None70-80%MediumEffective but generates toxic tin waste; difficult workup.
Zn / AcOHLow60-80%HighGood alternative, but acidic conditions may cleave sensitive groups.

Protocol 3: Hinge Binder Construction (Urea Formation)

Objective: Convert the unstable aminothiophene into a stable urea derivative, a common motif for binding the Asp-Phe-Gly (DFG) motif in kinases (e.g., Sorafenib-like binding).

Materials:

  • Substrate: Freshly prepared 2-substituted-3-aminothiophene.

  • Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Procedure:

  • Dissolution: Dissolve the aminothiophene (5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Coupling: Cool to 0°C. Add the isocyanate (5.5 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Precipitation: In many cases, the urea product precipitates from DCM.

    • If precipitate forms: Filter and wash with cold DCM/Hexane.

    • If soluble: Evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).

Mechanistic Visualization: The "Sulfur Trap"

The following diagram explains why Iron reduction is preferred over Palladium for thiophenes.

Poisoning cluster_Pd Scenario A: Palladium Catalysis (Failure) cluster_Fe Scenario B: Iron Electron Transfer (Success) Pd_Surface Pd Surface Active Site Poison Irreversible Adsorption (Catalyst Deactivation) Pd_Surface->Poison H2 Access Blocked Thiophene Thiophene Sulfur (Lone Pair) Thiophene->Pd_Surface Strong Coordination Fe_Surface Fe(0) Surface Nitro Nitro Group (-NO2) Fe_Surface->Nitro  Surface Contact   ET Single Electron Transfer (SET) Nitro->ET Product Amine (-NH2) ET->Product  Reduction Cascade  

Figure 2: Mechanistic comparison showing sulfur poisoning of Pd catalysts versus the robust electron transfer mechanism of Iron (Béchamp) reduction.

References

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews.
  • Catalyst Poisoning by Sulfur

    • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts.[2][3] Advances in Catalysis.

  • Thiophene Kinase Inhibitors (Scaffold Context)

    • Bagley, M. C., et al. (2015).[4] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[4] Organic & Biomolecular Chemistry.

  • Iron Reduction Protocols

    • Bechamp Reduction Overview.

Sources

Advanced Strategies for the Regioselective Nitration of Acetylthiophenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking robust protocols for the regioselective nitration of acetylthiophenes. It addresses the critical challenge of controlling the "Meta vs. Alpha" directing conflict inherent in the thiophene ring.

Executive Summary: The Selectivity Challenge

The nitration of acetylthiophenes represents a classic problem in heterocyclic chemistry: the competition between the electronic directing effects of the sulfur atom and the acetyl group.

  • The Substrate: 2-Acetylthiophene.[1][2][3]

  • The Conflict:

    • Sulfur (S): A strong

      
      -activator, directing electrophiles to positions 2 and 5. Since position 2 is occupied, it strongly favors Position 5 .
      
    • Acetyl Group (

      
      ):  An electron-withdrawing group (EWG). In benzene, it directs meta. In thiophene, "meta" to C2 corresponds to Position 4 .
      
  • The Outcome: Standard nitration conditions often yield a difficult-to-separate mixture of 4-nitro-2-acetylthiophene (Meta-product) and 5-nitro-2-acetylthiophene (Alpha-product).

This guide details how to manipulate the reaction medium—specifically the acidity and the nature of the nitrating species—to steer this selectivity.

Mechanistic Insight: The "Protonation Switch"

The key to selectivity lies in the protonation state of the acetyl group.

  • Scenario A: Strong Acid Media (Mixed Acid) In concentrated sulfuric acid, the carbonyl oxygen is protonated (

    
    ). This transforms the acetyl group into a powerfully electron-withdrawing cation. The deactivation of the ring becomes severe, and the directing effect is dominated by the need to avoid the positive charge. The electrophile attacks the position most remote from the cation: Position 4 .
    
  • Scenario B: Mild/Anhydrous Media (Acetyl Nitrate) In acetic anhydride, the carbonyl remains largely unprotonated. While still electron-withdrawing, it is not potent enough to override the strong

    
    -activating effect of the thiophene sulfur. The electrophile (
    
    
    
    or
    
    
    ) attacks the most electron-rich spot: Position 5 .

NitrationSelectivity Substrate 2-Acetylthiophene ConditionA Condition A: Fuming HNO3 / H2SO4 (Strongly Acidic) Substrate->ConditionA ConditionB Condition B: Fuming HNO3 / Ac2O (Acetyl Nitrate) Substrate->ConditionB InterA Protonated Intermediate (C=OH+) Strong Meta-Director ConditionA->InterA Protonation InterB Neutral Intermediate (C=O) Sulfur Activation Dominates ConditionB->InterB No Protonation Prod4 MAJOR PRODUCT: 4-Nitro-2-acetylthiophene (Meta-Attack) InterA->Prod4 Selectivity > 90% Prod5 MAJOR PRODUCT: 5-Nitro-2-acetylthiophene (Alpha-Attack) InterB->Prod5 Selectivity ~60-70% (Mixture likely)

Figure 1: The "Protonation Switch" mechanism determining regioselectivity in 2-acetylthiophene nitration.

Reagent Selection Matrix

Use this table to select the appropriate reagent system based on your target isomer.

Target IsomerRecommended ReagentSolvent/MediumTemp. (°C)Selectivity ProfileKey Hazard
4-Nitro Fuming

Conc.

-5 to 10°CHigh (4-nitro is dominant)Corrosive, Exotherm
5-Nitro Fuming

Acetic Anhydride (

)
0 to 5°CModerate (Mixture enriched in 5-nitro)Explosion Risk (Acetyl Nitrate)
Mixture

Trifluoroacetic Acid (TFA)25°CLow (Competitive rates)Corrosive

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Nitro-2-acetylthiophene (Meta-Selective)

Objective: High-yield synthesis of the 4-nitro isomer utilizing the meta-directing power of the protonated carbonyl.

Reagents:

  • 2-Acetylthiophene (12.6 g, 0.1 mol)

  • Concentrated Sulfuric Acid (

    
    , 98%, 50 mL)
    
  • Fuming Nitric Acid (

    
    , >90%, 7.0 g, ~0.11 mol)
    

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath to maintain a temperature of -10°C.

  • Dissolution: Add the concentrated

    
     (40 mL) to the flask. Slowly add 2-acetylthiophene dropwise, maintaining the temperature below 5°C. The solution will darken.
    
  • Nitration: Prepare a "Mixed Acid" solution by carefully adding the fuming

    
     to the remaining 10 mL of 
    
    
    
    (pre-cooled). Transfer this mixture to the addition funnel.
  • Addition: Dropwise add the mixed acid to the reaction flask over 45 minutes. CRITICAL: Maintain the internal temperature between -5°C and 0°C. Exceeding 5°C increases the formation of the 5-nitro isomer and dinitrated byproducts.

  • Quench: After addition, stir for 1 hour at 0°C. Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a light yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash strictly with cold water (

    
     mL) until the filtrate is neutral.
    
  • Purification: Recrystallize the crude solid from Ethanol (95%).

    • Note: 4-Nitro-2-acetylthiophene is typically less soluble than the 5-nitro isomer, making recrystallization effective for enrichment.

Expected Yield: 70–80% Melting Point: 86–88°C (Lit. Ref. 1)

Protocol B: Synthesis of 5-Nitro-2-acetylthiophene (Alpha-Selective)

Objective: Enrichment of the 5-nitro isomer using mild, non-protonating conditions. Safety Warning: This protocol generates Acetyl Nitrate in situ.[4][5][6] Acetyl nitrate is unstable and can explode if heated or concentrated. Never exceed 10°C. Never scale up without blast protection.

Reagents:

  • 2-Acetylthiophene (12.6 g, 0.1 mol)

  • Acetic Anhydride (

    
    , 60 mL)
    
  • Fuming Nitric Acid (

    
    , 7.0 g, 0.11 mol)
    
  • Catalytic

    
     (2 drops) or 
    
    
    
    (10 mol%)

Procedure:

  • Reagent Prep: In a separate flask, cool 30 mL of Acetic Anhydride to 0°C. Carefully add the fuming Nitric Acid dropwise. This generates the acetyl nitrate solution.[4][5][6] Keep cold.

  • Substrate Prep: In the main reaction vessel (250 mL), dissolve 2-acetylthiophene in the remaining 30 mL of Acetic Anhydride. Cool to 0°C.[3][7]

  • Addition: Slowly add the acetyl nitrate solution to the substrate solution over 1 hour.

    • Temperature Control: Strictly maintain 0–5°C.

  • Reaction: Stir for 2 hours at 5°C.

  • Quench: Pour the mixture onto 200 g of ice/water. Hydrolysis of excess acetic anhydride will occur (exothermic). Stir for 30 minutes.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM,

    
     mL).
    
  • Neutralization: Wash the combined organic layers with saturated

    
     solution until bubbling ceases, then with brine. Dry over anhydrous 
    
    
    
    .
  • Purification (Critical): The crude residue is a mixture (typically ~60:40 5-nitro:4-nitro).

    • Separation: Dissolve in minimum hot Ethanol. Cool slowly. The 4-nitro isomer crystallizes first . Filter off the 4-nitro precipitate.

    • Filtrate: The mother liquor is enriched in the 5-nitro isomer . Concentrate the filtrate and recrystallize from Methanol or purify via column chromatography (Silica Gel, Hexane/Ethyl Acetate 80:20).

Expected Yield (Isolated 5-nitro): 30–40% (after separation) Melting Point: 105–106°C (Lit. Ref. 2)

Troubleshooting & Purification Guide

The separation of these isomers is the most challenging step. Use the physical property differences listed below to verify your product.

Property4-Nitro-2-acetylthiophene5-Nitro-2-acetylthiophene
Melting Point 86–88°C105–106°C
Solubility (EtOH) Lower (Crystallizes first)Higher (Remains in filtrate)
1H NMR (Thiophene H) Doublet (~8.3 ppm, J=1.5 Hz)Doublet (~7.9 ppm, J=4.5 Hz)
Coupling Constant Small meta-coupling (

)
Larger ortho-coupling (

)

Chromatographic Separation: If recrystallization fails to provide >98% purity, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexane -> 90:10 Hexane:EtOAc.

  • Elution Order: The 5-nitro isomer is typically less polar and elutes before the 4-nitro isomer on silica (verify with TLC).

References

  • Babasinian, V. S. "2-Nitrothiophene." Organic Syntheses, Coll.[3][7] Vol. 2, p. 466 (1943).

  • Katritzky, A. R., et al. "Direct nitration of five membered heterocycles." ARKIVOC, 2005 (iii), 179-191.[8]

  • SIELC Technologies. "Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column." Application Note.

  • BenchChem. "Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes." BenchChem Protocols.

  • Pelleter, et al. "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ChemRxiv, 2025.

Disclaimer: Nitration reactions involve hazardous reagents and the potential for runaway exothermic events.[9] All protocols should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Functionalization of the C5 Position in 2-Acetyl-4-nitrothiophene: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of C5-Functionalized 2-Acetyl-4-nitrothiophenes

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and electronic properties.[1][2] The compound 2-acetyl-4-nitrothiophene, in particular, represents a highly versatile scaffold for the synthesis of novel chemical entities. The electron-withdrawing nature of both the acetyl and nitro groups significantly influences the reactivity of the thiophene ring, making the C5 position particularly susceptible to a variety of chemical transformations.[3] This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of the C5 position of 2-acetyl-4-nitrothiophene, offering researchers, scientists, and drug development professionals a practical resource for the synthesis of diverse molecular architectures.

The strategic introduction of various functional groups at the C5 position can modulate the physicochemical and pharmacological properties of the parent molecule, leading to the development of new therapeutic agents and advanced materials.[4] This document will explore several key synthetic strategies, including nucleophilic aromatic substitution, formylation, and carbon-carbon bond-forming reactions, providing not only step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful and reproducible outcomes.

Understanding the Reactivity of the 2-Acetyl-4-nitrothiophene Ring

The regioselectivity of substitution on the 2-acetyl-4-nitrothiophene ring is governed by the electronic effects of the existing substituents. The acetyl group at C2 and the nitro group at C4 are both potent electron-withdrawing groups, which deactivate the thiophene ring towards electrophilic aromatic substitution.[3] Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic attack. The C5 position is the most activated site for nucleophilic aromatic substitution (SNAr) due to the ability of the adjacent nitro group to stabilize the negative charge of the Meisenheimer intermediate.[1]

For electrophilic reactions, such as the Vilsmeier-Haack formylation, the reaction is still possible, although it may require specific conditions to overcome the deactivating effects of the existing substituents.[5] Carbon-carbon bond formation at the C5 position can be achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, by first introducing a halogen at this position.

I. Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

Nucleophilic aromatic substitution is a powerful method for introducing heteroatom-based functional groups at the C5 position of 2-acetyl-4-nitrothiophene. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C5 carbon, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group (typically a halide).[1]

Application Note: Synthesis of C5-Amino Derivatives

The introduction of an amino group at the C5 position can serve as a crucial handle for further diversification, enabling the construction of a wide range of derivatives with potential biological activity.

Protocol 1: Synthesis of 2-Acetyl-5-amino-4-nitrothiophene

This protocol describes the synthesis of 2-acetyl-5-amino-4-nitrothiophene from 2-acetyl-5-bromo-4-nitrothiophene using an amine nucleophile.

Materials:

  • 2-Acetyl-5-bromo-4-nitrothiophene

  • Ammonia (as a solution in a suitable solvent, e.g., 7N NH₃ in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-acetyl-5-bromo-4-nitrothiophene (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add the ammonia solution (e.g., 7N NH₃ in methanol, 5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-acetyl-5-amino-4-nitrothiophene.

Data Presentation: Expected Outcome for Protocol 1

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Acetyl-5-amino-4-nitrothiophene2-Acetyl-5-bromo-4-nitrothiopheneAmmonia, K₂CO₃DMF60-804-670-85

Visualization: Workflow for SNAr at C5

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 2-Acetyl-5-bromo-4-nitrothiophene reaction_step Heat at 60-80 °C start->reaction_step Add Reagents & Solvent reagents Ammonia, K2CO3 reagents->reaction_step solvent DMF solvent->reaction_step workup Aqueous Workup & Extraction reaction_step->workup Cool & Quench purification Column Chromatography workup->purification product 2-Acetyl-5-amino-4-nitrothiophene purification->product Isolate Pure Product

Caption: Workflow for the synthesis of 2-acetyl-5-amino-4-nitrothiophene via SNAr.

II. Vilsmeier-Haack Formylation at the C5 Position

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[6] While 2-acetyl-4-nitrothiophene is electron-deficient, the C5 position can still undergo formylation under appropriate conditions. The Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[7]

Application Note: Synthesis of C5-Formyl Derivatives

The introduction of a formyl group at the C5 position provides a valuable synthetic handle for further transformations, such as reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems.

Protocol 2: Synthesis of 2-Acetyl-5-formyl-4-nitrothiophene

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of 2-acetyl-4-nitrothiophene.

Materials:

  • 2-Acetyl-4-nitrothiophene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup

  • Ice bath

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a dry three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-acetyl-4-nitrothiophene (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add the solution of 2-acetyl-4-nitrothiophene to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-acetyl-5-formyl-4-nitrothiophene.

Data Presentation: Expected Outcome for Protocol 2

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Acetyl-5-formyl-4-nitrothiophene2-Acetyl-4-nitrothiophenePOCl₃, DMFDCE60-702-460-75

Visualization: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Attack cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Thiophene 2-Acetyl-4-nitrothiophene Thiophene->Intermediate Attacks Vilsmeier Reagent Hydrolysis_step Hydrolysis Intermediate->Hydrolysis_step Product 2-Acetyl-5-formyl-4-nitrothiophene Hydrolysis_step->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

III. Suzuki-Miyaura Cross-Coupling for C5-Arylation

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds.[8] To functionalize the C5 position of 2-acetyl-4-nitrothiophene with aryl or heteroaryl groups, a C5-halogenated precursor is required. This section outlines the synthesis of the C5-bromo derivative followed by a Suzuki-Miyaura coupling.

Application Note: Synthesis of C5-Aryl Derivatives

The introduction of aryl or heteroaryl moieties at the C5 position can significantly impact the electronic properties and biological activity of the thiophene scaffold, opening avenues for the development of novel materials and drug candidates.[9]

Protocol 3a: Bromination of 2-Acetyl-4-nitrothiophene at the C5 Position

Materials:

  • 2-Acetyl-4-nitrothiophene

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Acetic anhydride

Procedure:

  • Dissolve 2-acetyl-4-nitrothiophene (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain 2-acetyl-5-bromo-4-nitrothiophene.

Protocol 3b: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromo-4-nitrothiophene

This protocol is adapted from a similar procedure for 2-acetyl-5-bromothiophene.[9]

Materials:

  • 2-Acetyl-5-bromo-4-nitrothiophene

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-acetyl-5-bromo-4-nitrothiophene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add a 3:1:1 mixture of toluene:ethanol:water as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-5-aryl-4-nitrothiophene.

Data Presentation: Expected Outcome for Suzuki-Miyaura Coupling

ProductStarting MaterialCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Acetyl-5-phenyl-4-nitrothiophene2-Acetyl-5-bromo-4-nitrothiophenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O75-90
2-Acetyl-5-(4-methoxyphenyl)-4-nitrothiophene2-Acetyl-5-bromo-4-nitrothiophene4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O80-95

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 Ox_Ad Oxidative Addition Pd0->Ox_Ad Pd_Complex Ar-Pd(II)-X(L2) Ox_Ad->Pd_Complex Ar-X Transmetal Transmetalation Pd_Complex->Transmetal Pd_Ar_R Ar-Pd(II)-R(L2) Transmetal->Pd_Ar_R R-B(OH)2 Base Red_Elim Reductive Elimination Pd_Ar_R->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-R Red_Elim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

IV. Other Potential C5-Functionalization Strategies

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds.[10] For the C5 functionalization of 2-acetyl-4-nitrothiophene, a C5-halo derivative would be reacted with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures.[11]

Minisci Reaction

The Minisci reaction involves the addition of a radical to an electron-deficient aromatic ring.[4] This could be a viable strategy for introducing alkyl groups at the C5 position of 2-acetyl-4-nitrothiophene, which is activated towards radical attack. The reaction typically employs a radical precursor, an oxidizing agent, and an acid.

Conclusion

The C5 position of 2-acetyl-4-nitrothiophene is a prime target for chemical modification, offering a gateway to a vast chemical space of novel thiophene derivatives. The protocols and insights provided in this guide for nucleophilic aromatic substitution, Vilsmeier-Haack formylation, and Suzuki-Miyaura cross-coupling reactions serve as a robust starting point for researchers in drug discovery and materials science. By understanding the underlying principles of reactivity and carefully selecting the appropriate synthetic methodology, chemists can efficiently generate diverse libraries of C5-functionalized 2-acetyl-4-nitrothiophenes for a wide range of applications.

References

  • Vogt, E. J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., Sweidan, K. I., & Al-Qirem, F. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2023(4), M1758. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Acetyl-5-nitrothiophene (CAS 39565-00-9). Retrieved February 27, 2026, from [Link]

  • S. S. Shaik, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1). [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Akkurt, M., Albay, C., & Büyükgüngör, O. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1084. [Link]

  • D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150. [Link]

  • NIST. (n.d.). 2-Acetyl-5-nitrothiophene. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-nitrothiophene. PubChem. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 27, 2026, from [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., Sweidan, K. I., & Al-Qirem, F. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

  • Majek, M., & Filace, F. (2020). Redox neutral and acid-free Minisci CH alkylation of heteroarenes enabled by dual photoredox/bromide catalysis in. ChemRxiv. [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. ACS Catalysis, 9(11), 10564-10590. [Link]

  • Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (2024, February 19). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved 02:00, February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Smith, M. B. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Bagdi, A. K., et al. (2016). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. Beilstein Journal of Organic Chemistry, 12, 2844-2851. [Link]

  • DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. [Link]

  • Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Journal of the Chilean Chemical Society, 59(1), 2315-2318. [Link]

  • Srogl, J., et al. (2016). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry, 81(3), 968-977. [Link]

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. [Link]

  • Chen, Y., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Reddy, B. V. S., et al. (2021). Chemoselective Ullmann Reaction of α‑Trisubstituted Thioamides: Synthesis of Novel 2‑Iminobenzothiolanes. Organic Letters, 23(16), 6424-6428. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Engineered Science Publisher. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • MDPI. (2021, October 9). Thiophene-Based Compounds. Encyclopedia. [Link]

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Troubleshooting & Optimization

Improving yield of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in medicinal chemistry and materials science, 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is a highly functionalized thiophene derivative. Its synthesis, however, is frequently plagued by challenges, most notably low yields and the formation of isomeric impurities. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and optimizing the synthesis of this valuable compound.

As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles. This guide is structured to empower you with the knowledge to not only replicate a procedure but to understand and adapt it based on your experimental observations.

Recommended Synthetic Pathway

The most reliable and commonly employed route to synthesize 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is through the electrophilic nitration of the commercially available precursor, 2-acetyl-5-bromothiophene. This pathway offers superior control over regioselectivity compared to alternative routes like the Friedel-Crafts acylation of a pre-nitrated thiophene, which is severely hampered by the deactivating nature of the nitro group.[1][2]

G cluster_0 Synthetic Route A 2-Acetyl-5-bromothiophene (Starting Material) B 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one (Target Product) A->B  Nitration (HNO₃/H₂SO₄)   C 1-(5-Bromo-3-nitro-2-thienyl)ethan-1-one (Isomeric Impurity) A->C  Side Reaction  

Caption: Recommended synthesis of the target compound via nitration.

Troubleshooting and Optimization Guide

This section addresses the most common experimental failures in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Part 1: The Nitration Reaction

Q1: My reaction yield is extremely low, and I primarily recover unreacted 2-acetyl-5-bromothiophene. What is the likely cause?

A: This issue almost always points to insufficient electrophilicity of the nitrating agent or inadequate reaction conditions. The thiophene ring, while aromatic, is deactivated by two electron-withdrawing groups: the acetyl group at C2 and the bromo group at C5.

  • Causality: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric acid by the protonating action of a stronger acid, typically sulfuric acid. If the acid mixture is not sufficiently strong (e.g., due to water contamination) or the temperature is too low, the concentration of the nitronium ion will be too low to effect the substitution on the deactivated ring.

  • Solutions:

    • Verify Reagent Quality: Use concentrated (98%) sulfuric acid and fuming nitric acid (>90%) to ensure an anhydrous and highly activating medium.

    • Temperature Control: While the reaction should be initiated at a low temperature (0-5 °C) to control its exothermicity, a gradual and controlled increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Time: Deactivated systems require longer reaction times. Ensure the reaction is stirred for a sufficient duration (2-4 hours) after the addition of the nitrating agent is complete.

Q2: I've successfully nitrated the starting material, but my NMR analysis shows a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?

A: The formation of the 3-nitro isomer alongside the desired 4-nitro product is a common challenge stemming from the directing effects of the substituents.

  • Causality:

    • The acetyl group at C2 is a meta-director, strongly favoring substitution at the C4 position.

    • The bromo group at C5 is an ortho, para-director. In this case, it directs towards the C3 position.

    • While the directing effect of the acetyl group towards the C4 position is generally dominant, the C3 position is still susceptible to attack, leading to the formation of the 1-(5-Bromo-3-nitro-2-thienyl)ethan-1-one impurity.

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at a consistently low temperature (e.g., holding at 0 °C) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which in this case is the more sterically accessible and electronically favored C4-nitro isomer.

    • Alternative Nitrating Agents: Consider using milder nitrating agents that can offer different selectivity profiles. A mixture of nitric acid and acetic anhydride, for instance, generates acetyl nitrate in situ, which can sometimes provide cleaner nitration for sensitive substrates.

Q3: Upon adding the nitrating agent, the reaction mixture immediately turned dark brown/black, and the final work-up yielded only a tar-like substance. What caused this decomposition?

A: A dark, tarry output is a classic sign of substrate decomposition, likely due to oxidation of the electron-rich thiophene ring.

  • Causality: The strong, oxidizing conditions of the HNO₃/H₂SO₄ mixture can aggressively attack and rupture the thiophene ring, especially if the temperature is not rigorously controlled. Thiophene and its derivatives are known to be sensitive to strong oxidizing acids.

  • Solutions:

    • Strict Temperature Control: This is the most critical parameter. The addition of the nitrating agent must be done dropwise, very slowly, while maintaining the internal reaction temperature below 5 °C using an ice/salt bath. A runaway exotherm is the most common cause of decomposition.

    • Reverse Addition: Instead of adding the nitrating mixture to the thiophene substrate, consider adding a solution of the thiophene in an inert solvent (like dichloromethane, if miscible and unreactive under these conditions) to the cold nitrating mixture. This maintains a constant excess of the nitrating agent and can help control the exotherm.

Part 2: Work-up and Purification

Q4: My product seems to be lost during the aqueous work-up. How can I improve the isolation procedure?

A: Improper quenching and extraction techniques can lead to significant product loss.

  • Causality: The reaction mixture is a highly concentrated acid. Pouring it into water generates a large amount of heat, which can hydrolyze or degrade the product. Furthermore, if the aqueous layer is not properly neutralized, the product may not partition efficiently into the organic layer during extraction.

  • Solutions:

    • Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of dilution effectively.

    • Neutralization: After quenching, carefully neutralize the aqueous solution with a base like sodium bicarbonate or a dilute sodium hydroxide solution until the pH is neutral (~7).

    • Solvent Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.

    • Brine Wash: After combining the organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.

Q5: I've isolated a crude product, but it's an impure oil or a discolored solid. What is the most effective purification method?

A: Due to the potential for isomeric impurities and non-polar byproducts, column chromatography is often the most effective purification technique.[3]

  • Causality: The desired 4-nitro product and the isomeric 3-nitro byproduct often have very similar polarities, making simple recrystallization ineffective for achieving high purity.

  • Solutions:

    • Column Chromatography:

      • Stationary Phase: Use silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The desired product should have an Rf value of approximately 0.3-0.4 on TLC for good separation.[3]

    • Recrystallization (for moderately pure product):

      • If the product is already of reasonable purity (>90%), recrystallization can be used to remove minor impurities.

      • Solvent Selection: Test solvents like isopropanol or ethanol. The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

Q6: My purified, yellow solid product darkens over time, and TLC analysis shows the appearance of new impurity spots. Is the compound unstable?

A: Yes, many nitro-aromatic compounds can be sensitive to light and air over extended periods.

  • Causality: The nitro group can make the molecule susceptible to photochemical degradation or slow oxidation.

  • Solutions:

    • Proper Storage: Store the purified compound in a tightly sealed amber vial to protect it from light.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Low Temperature: Store the container at low temperatures (e.g., -20°C) to minimize degradation.[3]

Key Experimental Protocol

Nitration of 2-Acetyl-5-bromothiophene

This protocol is a standard procedure designed to maximize yield and purity.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-acetyl-5-bromothiophene (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice/salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3-4 volumes) while ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (>90%, 1.1 eq) to concentrated sulfuric acid (~1 volume) in a separate flask cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the thiophene solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring its progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Work-up:

    • Allow the ice to melt completely. A yellow precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • Dry the crude solid under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one as a yellow solid.

Data Summary: Impact of Reaction Parameters

ParameterConditionImpact on YieldImpact on PurityRationale
Temperature < 5 °COptimalHighMinimizes decomposition and side reactions.[4]
> 20 °CDrastically ReducedLowPromotes oxidation and formation of tar/byproducts.
Nitric Acid 1.1 equivalentsOptimalHighSufficient for reaction without excessive oxidation.
> 1.5 equivalentsMay DecreaseLowIncreases risk of over-nitration and decomposition.
Sulfuric Acid Concentrated (98%)HighHighEnsures sufficient generation of the nitronium ion.
Diluted (<95%)LowN/AInsufficient protonation of HNO₃, reaction may not proceed.
Reaction Time 2-4 hoursOptimalHighAllows the reaction to proceed to completion on the deactivated ring.
< 1 hourLowLow (high SM)Incomplete conversion of starting material (SM).

Frequently Asked Questions (FAQs)

Q: Why is direct Friedel-Crafts acylation of 2-bromo-3-nitrothiophene not a viable route to prepare this molecule?

A: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The starting material, 2-bromo-3-nitrothiophene, has a powerful electron-withdrawing nitro group on the thiophene ring. This group strongly deactivates the ring towards electrophilic attack, making the reaction conditions required for acylation extremely harsh.[1][5] Such conditions would likely lead to complete decomposition of the starting material rather than the desired product.

Q: What are the key signals to look for in an ¹H NMR spectrum to confirm the formation of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one?

A: You should expect to see two key signals:

  • A singlet for the methyl protons of the acetyl group (–COCH₃), typically in the region of δ 2.5-2.7 ppm.

  • A singlet for the single proton on the thiophene ring (at the C3 position). This proton is deshielded by the adjacent nitro group and the ring sulfur, so its chemical shift would be significantly downfield, likely in the δ 8.0-8.5 ppm region. The absence of coupling (it's a singlet) confirms the substitution pattern.

G cluster_0 Troubleshooting Logic Start Low Yield Observed Check_Conversion Check TLC for Starting Material (SM) Start->Check_Conversion High_SM High SM Remaining Check_Conversion->High_SM Yes Low_SM Low SM Remaining Check_Conversion->Low_SM No Solution1 Increase Reaction Time Verify Reagent Concentration Consider Gentle Warming High_SM->Solution1 Check_Appearance Reaction Mixture Dark/Tarry? Low_SM->Check_Appearance Decomposition Decomposition Occurred Check_Appearance->Decomposition Yes No_Decomposition Work-up or Purification Loss Check_Appearance->No_Decomposition No Solution2 Improve Temperature Control Slow Down Reagent Addition Decomposition->Solution2 Solution3 Optimize Quenching Ensure Full Extraction Refine Chromatography No_Decomposition->Solution3

Caption: A decision tree for troubleshooting low yield issues.

References

  • Benchchem. Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem Application Notes.
  • ChemicalBook. 2-ACETYL-3-BROMOTHIOPHENE synthesis. ChemicalBook.
  • Benchchem. Overcoming challenges in the acylation of the thiophene 3-position. Benchchem Technical Support.
  • EvitaChem. 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone. EvitaChem.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Published February 24, 2023.
  • Chemistry LibreTexts. Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Published July 18, 2015.
  • Benchchem. Technical Support Center: Purification of 2-Bromo-1-furan-2-yl-ethanone. Benchchem Technical Support.
  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

Technical Guide: Purification & Isolation of Nitrothiophene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "85:15" Challenge

The nitration of thiophene is an electrophilic aromatic substitution that inevitably produces a mixture of isomers. Due to the directing effects of the sulfur heteroatom, the crude product typically consists of ~85% 2-nitrothiophene (Major) and ~15% 3-nitrothiophene (Minor).

Separating these isomers is chemically challenging due to their similar boiling points (2-nitro: 224–225°C; 3-nitro: ~225°C) and overlapping solubility profiles. Standard distillation is ineffective for isomer separation. This guide outlines the specific physicochemical and chemical protocols required to isolate high-purity isomers.

Module A: Purification of 2-Nitrothiophene (Major Isomer)

Objective: Isolation of >99% pure 2-nitrothiophene from the crude nitration mixture.

Method A1: Steam Distillation (Primary Cleanup)

Use this step first to remove tars, unreacted thiophene, and non-volatile oxidation byproducts.

The Mechanism: Nitrothiophenes are steam-volatile, whereas the polymeric "tars" formed during acid-catalyzed nitration are not. This exploits the immiscibility and vapor pressure contributions of the nitrothiophenes to distill them below 100°C.

Protocol:

  • Neutralize the crude nitration mixture with Na₂CO₃ to remove residual acid (crucial to prevent decomposition during heating).

  • Place the crude oil in a flask with water (ratio 1:3).

  • Pass vigorous steam through the mixture.

  • Collect the distillate until the runoff is clear (no longer milky/yellow).

  • Cool the distillate. 2-Nitrothiophene will crystallize as pale yellow needles; 3-nitrothiophene may remain largely in the oil phase or co-crystallize.

Method A2: Chemical Purification (The "Chlorosulfonation" Wash)

Use this step if fractional crystallization fails to remove the 3-isomer.

The Mechanism: 3-Nitrothiophene is significantly more reactive toward electrophilic substitution (specifically chlorosulfonation) than 2-nitrothiophene. By treating the mixture with chlorosulfonic acid, the 3-isomer is converted into water-soluble 3-nitrothiophene-2-sulfonyl chloride, while the 2-isomer remains unreacted.

Step-by-Step Protocol:

  • Dissolution: Dissolve the dried crude mixture (85:15 ratio) in chloroform or ethanol-free solvent.

  • Reaction: Heat to 40°C. Add chlorosulfonic acid dropwise over 5–10 minutes.

  • Monitoring: Monitor via GC/TLC until the 3-nitrothiophene peak disappears.

  • Quench: Pour the mixture onto crushed ice.

  • Extraction: Extract the organic layer (contains 2-nitrothiophene). The aqueous layer retains the sulfonated 3-isomer derivatives.

  • Final Polish: Wash with water, dry over Na₂SO₄, and evaporate.

Method A3: Recrystallization (Final Polish)

Solvent System: Hexane-Isopropyl Ether or Petroleum Ether (bp 20–40°C). Target MP: 43–45°C.[1][2]

Parameter2-Nitrothiophene3-Nitrothiophene
Melting Point 43–45°C75–78°C
Solubility (Ethanol) HighModerate/Low
Crystal Form Pale Yellow NeedlesColorless/Pale Prisms

Procedure:

  • Dissolve the semi-solid mass in minimum boiling Petroleum Ether.

  • Allow to cool slowly to Room Temperature (RT).

  • Crucial Step: If the product oils out (forms a liquid layer instead of crystals), seed the mixture with a pure crystal of 2-nitrothiophene and cool to 0°C.

Module B: Isolation of 3-Nitrothiophene (Minor Isomer)

Objective: Enrichment and isolation of the minor 3-isomer.

Note: Direct isolation from the nitration mixture is inefficient. High-purity 3-nitrothiophene is best synthesized via indirect routes (e.g., decarboxylation of 3-nitrothiophene-2-carboxylic acid). However, if isolation is required:

Method B1: Fractional Crystallization

The Mechanism: 3-Nitrothiophene has a significantly higher melting point (75–78°C) and lower solubility in ethanol compared to the 2-isomer.

Protocol:

  • Dissolve the steam-distilled mixture in hot Ethanol.

  • Cool slightly. The 3-nitrothiophene (if present in sufficient concentration) will crystallize first.

  • Filter the first crop of crystals.

  • Recrystallize this crop again from ethanol to remove trapped 2-isomer.

Module C: Chromatographic Separation

Context: When chemical destruction is not an option, or for analytical quantification.

Stationary Phase Selection

Standard Silica (SiO₂) often fails to resolve these isomers due to similar polarity.

  • Recommendation: Use Phenyl-Hexyl or PFP (Pentafluorophenyl) phases.

  • Mechanism: These phases utilize

    
     interactions.[3][4] The nitro group position alters the electron density of the thiophene ring, creating distinct interaction strengths with the phenyl stationary phase that silica (based on H-bonding/dipole) cannot achieve.
    
Mobile Phase Strategy
  • Isocratic: 95:5 Hexane:Ethyl Acetate (For Silica).

  • Gradient: Toluene/Hexane gradients often provide better selectivity for nitro-aromatics than EtOAc systems.

Decision Logic & Workflow

PurificationStrategy Start Crude Nitration Mixture (85% 2-Nitro / 15% 3-Nitro) Steam Steam Distillation Start->Steam Remove Tars Check Target Isomer? Steam->Check Target2 Target: 2-Nitrothiophene Check->Target2 Target3 Target: 3-Nitrothiophene Check->Target3 ChemPur Chemical Purification (Chlorosulfonic Acid) Target2->ChemPur Destroys 3-isomer FractCryst Fractional Crystallization (Ethanol) Target3->FractCryst 3-isomer precipitates first Final2 Recrystallize (Pet Ether) Pure 2-Nitro (MP 44°C) ChemPur->Final2 Extraction Final3 Recrystallize (Ethanol) Pure 3-Nitro (MP 78°C) FractCryst->Final3

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the target isomer.

Troubleshooting (FAQ)

Q: My 2-nitrothiophene product is "oiling out" during recrystallization. Why? A: This occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization point.

  • Fix: Reheat to dissolve the oil. Add a seed crystal of pure 2-nitrothiophene at a slightly higher temperature (30–35°C). Stir vigorously. If no seed is available, scratch the glass wall to induce nucleation. Ensure your solvent (Pet Ether) is not too volatile; switching to Hexane/IPA ether helps.

Q: The product has a persistent red/brown color even after crystallization. A: Nitrothiophenes are photosensitive and can form colored degradation products.

  • Fix: Perform a "Charcoal Wash." Dissolve the crystals in hot solvent, add 1-2% Activated Carbon, stir for 5 minutes, and filter through Celite while hot. Recrystallize immediately in the dark.

Q: I cannot separate the isomers on my TLC plate. A: 2- and 3-nitrothiophene co-elute on standard silica with EtOAc/Hexane.

  • Fix: Switch the solvent system to Dichloromethane/Hexane or Toluene/Hexane . Run the plate 2-3 times (multiple developments) to resolve the spots.

Safety & Handling

  • Explosion Hazard: Like all nitro compounds, nitrothiophenes are energetic. Do not distill the dry residue at temperatures >150°C. Always use steam distillation or high-vacuum distillation (bath <100°C).

  • Toxicity: Nitrothiophenes are readily absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Reaction Safety: The chlorosulfonation step releases HCl gas. A caustic scrubber (NaOH trap) is mandatory.

References

  • Babasinian, V. S. (1943). 2-Nitrothiophene .[1][2][5][6][7][8][9] Organic Syntheses, Collective Volume 2, 466.[10] Link

  • Ostman, B. (1968). Nitration of Thiophene and Deuterothiophenes . Acta Chemica Scandinavica, 22, 1687.[8][10] (Describes the chlorosulfonation purification method).

  • Steinkopf, W. (1940). Die Chemie des Thiophens. Justus Liebigs Annalen der Chemie. (Classic reference for thiophene isomer properties).
  • Sigma-Aldrich.[1] (n.d.). 2-Nitrothiophene Safety Data Sheet . Link

  • BenchChem. (2025).[3][9] Purification of 2-Nitrothiophene from 3-Nitrothiophene mixture . Link

Sources

Technical Guide: Controlling Exotherms in Thiophene Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile[1][2]

Thiophene nitration is deceptively simple on paper but notoriously hazardous in practice. Unlike benzene, thiophene is approximately 1000 times more reactive toward electrophilic substitution. This hyper-reactivity creates a dual hazard:

  • Thermodynamic Hazard: The nitration reaction is highly exothermic (

    
    ).
    
  • Kinetic Instability: Thiophene is unstable in strong mineral acids, prone to explosive polymerization or oxidative ring-opening if the exotherm is not instantly removed.

The Golden Rule: Never treat thiophene like benzene. Standard mixed acid protocols (


) often lead to "fume-offs" or detonations. This guide details the Acetyl Nitrate  route and Continuous Flow  methodologies to manage these risks.[1]

Critical Safety Logic: The Acetyl Nitrate Route

The industry standard for nitrating acid-sensitive heterocycles is Acetyl Nitrate (generated in situ from Nitric Acid and Acetic Anhydride). While milder than sulfuric acid mixtures, it introduces a specific instability hazard.

Mechanism of Hazard

Acetyl nitrate (


) is thermally unstable. Above 60°C, it can decompose explosively. In the presence of thiophene, an "induction period" often occurs where reagents accumulate without reacting, followed by a sudden, autocatalytic temperature spike.
Decision Logic for Safe Nitration

The following diagram illustrates the decision matrix for selecting the safest protocol based on your available equipment.

NitrationSafety Start Start: Thiophene Nitration Scale Scale of Reaction? Start->Scale Small Small Scale (<5g) Scale->Small Lab Bench Large Scale Up (>10g) Scale->Large Pilot/Process MethodBatch Batch Method (Inverse Addition) Small->MethodBatch MethodFlow Continuous Flow (Micro-reactor) Large->MethodFlow Control1 CRITICAL: Temp < 0°C Pre-mix Thiophene + Ac2O MethodBatch->Control1 Control2 Residence Time < 60s High Heat Exchange MethodFlow->Control2 Result Target: 2-Nitrothiophene (Controlled Exotherm) Control1->Result Control2->Result

Figure 1: Decision tree for selecting the nitration methodology based on scale and safety constraints.

Protocol A: The "Inverse Addition" Batch Method

Recommended for small-scale (<5g) exploratory synthesis.

The Concept: Instead of adding thiophene to the nitrating agent (which risks accumulation), we generate the nitrating agent slowly in the presence of the substrate.

Reagents & Stoichiometry
ComponentEquiv.RoleHazard Note
Thiophene 1.0SubstrateFlammable, polymerizes in acid.
Acetic Anhydride 5.0 - 7.0Solvent/ReagentReacts exothermically with

.
Fuming

1.1 - 1.4OxidantDanger: Adds heat upon mixing.
Acetic Acid (Optional)DiluentHelps heat dissipation.
Step-by-Step Procedure
  • Setup: Use a 3-neck flask with an internal temperature probe (thermocouple), a pressure-equalizing addition funnel, and an inert gas (Nitrogen) sweep.

  • Base Charge: Charge Thiophene and Acetic Anhydride into the flask.

  • Cooling: Cool the mixture to -10°C . (Do not proceed until internal temp is stable).

  • Active Dosing:

    • Mix Fuming Nitric Acid with a small amount of Acetic Acid (optional, reduces viscosity).

    • Add the Nitric Acid solution dropwise .[2]

    • CRITICAL LIMIT: The internal temperature must never exceed 0°C . If it hits -2°C, stop addition immediately.

  • Post-Reaction: Stir at 0°C for 30-60 minutes.

  • Quenching: Pour the reaction mixture onto a large excess of crushed ice. Note: This is also exothermic.[3]

Protocol B: Continuous Flow (The Safety Standard)

Recommended for scale-up (>10g) and GMP environments.

Continuous flow reactors (micro-reactors) have a high surface-area-to-volume ratio, allowing them to dissipate the heat of nitration almost instantly. This prevents the "hot spots" that cause explosions in batch reactors.

Flow Setup Diagram

FlowSetup FeedA Feed A: Thiophene + Ac2O PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Fuming HNO3 PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer Flow Rate X PumpB->Mixer Flow Rate Y Reactor Residence Loop (PFA Tubing, 0°C Bath) Mixer->Reactor Reaction Zone Collection Collection Vessel Reactor->Collection Quench Quench Stream (Water/Ice) Quench->Collection Immediate Dilution

Figure 2: Schematic of a continuous flow setup for nitration.[4] The small reactor volume ensures heat is removed before it can trigger a runaway.

Key Flow Parameters
  • Residence Time: 40–120 seconds.

  • Temperature: 0°C to 15°C (Flow allows slightly higher temps than batch due to better heat transfer).

  • Stoichiometry: 1.0 equiv Thiophene : 1.2 equiv

    
    .
    

Troubleshooting & FAQs

Q1: The temperature spiked suddenly after 10 minutes of addition. What happened?

Diagnosis: You likely encountered an induction period due to poor mixing or insufficient cooling. The Physics: Reagents accumulated in the vessel without reacting because the temperature was too low to overcome the activation energy initially. Once the reaction started, the accumulated mass reacted all at once. Corrective Action:

  • Ensure vigorous stirring (vortex formation).

  • Do not "front load" the addition.

  • If using batch, stop addition if no exotherm is observed initially; wait for the "kick" before continuing.

Q2: My reaction mixture turned into a black tar.

Diagnosis: Oxidative polymerization. Cause:

  • Temperature was too high (>10°C).

  • Acid concentration was too high (localized hotspots).

  • Presence of Nitrous Acid (

    
    ).
    Corrective Action: 
    
  • Add Urea (0.5 - 1.0 mol%) to the reaction mixture. Urea scavenges nitrous acid, which catalyzes the oxidative decomposition of thiophene [1].

  • Switch to the Inverse Addition method (Protocol A).

Q3: I am seeing high levels of dinitrothiophene impurities.

Diagnosis: Over-nitration. Cause: The nitro group deactivates the ring, but thiophene is so reactive that a second nitration can occur if local concentrations of


 are high.
Corrective Action: 
  • Reduce

    
     equivalents to 1.05.
    
  • Quench immediately upon consumption of starting material (monitor via HPLC/TLC). Do not let the reaction stir "overnight."

Q4: Why are red fumes evolving during the reaction?

Diagnosis:


 formation (Nitrogen Dioxide).
Risk:  This indicates the decomposition of Acetyl Nitrate or the oxidation of the thiophene ring.
Immediate Action: 
  • Stop addition immediately.

  • Increase cooling capacity.

  • Check if the scrubber is active.

  • If the temperature is rising uncontrollably, evacuate the area . Do not attempt to cap the vessel (explosion risk).

References

  • Katritzky, A. R., et al. (2005).[5] "Direct nitration of five membered heterocycles."[5] ARKIVOC, (iii), 179-191.[5] Link[5]

  • Monbaliu, J. C., et al. (2025).[6] "Continuous-Flow Preparation of Nitrofuran Active Pharmaceutical Ingredients." Synfacts, 21(08), 863.[6] Link

  • Estévez, V., et al. (2020). "Continuous-flow-enabled intensification in nitration processes." Beilstein Journal of Organic Chemistry, 16, 2041–2062. Link

  • Bretherick, L. (1990). Bretherick's Handbook of Reactive Chemical Hazards. "Thiophene + Nitric Acid incidents." (Standard Safety Reference).

Sources

Technical Support Center: Solubilization Strategies for 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights and field-validated protocols to overcome the severe aqueous solubility challenges of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one (also known as 2-Acetyl-5-bromo-4-nitrothiophene). Designed for researchers and drug development professionals, these self-validating workflows ensure assay integrity, prevent false negatives, and guarantee reproducible dosing.

Part 1: Mechanistic FAQ (The "Why")

Q1: Why is 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one practically insoluble in standard aqueous buffers? A1: The insolubility of this compound stems from a dual "grease-ball" and "brick-dust" structural dichotomy. The thiophene core and the bulky C5-bromo substituent confer extreme lipophilicity, actively repelling water hydration shells [1]. Concurrently, the C4-nitro and C2-acetyl groups create strong, localized dipoles that promote tight intermolecular crystal packing. This high crystal lattice energy means the thermodynamic penalty of breaking the crystal lattice is not offset by favorable aqueous hydrogen bonding.

Q2: Can I just use DMSO as a stock and dilute it directly into my aqueous assay buffer? A2: We strongly advise against the simple "solvent-shift" method for this specific compound. While it will dissolve in 100% DMSO, diluting it into aqueous buffers (where DMSO drops below 5%) causes rapid supersaturation and subsequent precipitation. This "crashing out" leads to false-negative results in biological assays because the undissolved particles cannot interact with the biological target, artificially inflating IC50 values [1].

Q3: How do I choose between a surfactant-based approach and cyclodextrin complexation? A3: The choice depends entirely on your downstream application. For in vitro biochemical assays requiring low-to-moderate concentrations, a mixed micelle approach using Tween-80 is rapid and effective [3]. The non-ionic surfactant lowers the critical micelle concentration (CMC) and encapsulates the hydrophobic thiophene core. For in vivo dosing or high-concentration structural biology work, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation is superior [2]. HP-β-CD creates a hydrophilic outer shell while sequestering the bromo-thiophene moiety in its hydrophobic cavity, drastically improving bioavailability without surfactant toxicity.

Part 2: Troubleshooting Guide & Experimental Protocols (The "How")

Protocol A: Micellar Solubilization (Tween-80 / DMSO Co-solvent System)

Primary Use: In vitro high-throughput screening and cellular assays. Mechanism: Tween-80 forms self-assembling micelles that trap the lipophilic bromo-thiophene core, preventing nucleation and crystal growth upon aqueous dilution.

  • Stock Preparation: Dissolve the compound in 100% molecular biology grade DMSO to create a 50 mM master stock. Vortex until completely clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS pH 7.4).

  • Intermediate Dilution: Slowly add 10 µL of the 50 mM DMSO stock to 90 µL of the 10% Tween-80 solution while vortexing continuously.

    • Causality: Continuous kinetic mixing prevents localized supersaturation, allowing the Tween-80 monomers to rapidly coat the drug molecules before they aggregate.

  • Final Aqueous Shift: Dilute this intermediate mixture 1:10 into your final assay buffer. The final concentration will be 500 µM drug, 1% DMSO, and 0.9% Tween-80.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry to confirm the concentration matches the theoretical yield (confirming no drug was lost to an invisible pellet).

Protocol B: HP-β-CD Inclusion Complexation (Lyophilization Method)

Primary Use: In vivo animal models and high-concentration structural studies. Mechanism: The hydrophobic cavity of HP-β-CD accommodates the lipophilic regions of the thiophene derivative, forming a stoichiometric inclusion complex that behaves as a highly water-soluble entity [2].

  • Host Solution: Dissolve HP-β-CD in deionized water to a concentration of 20% (w/v).

  • Guest Addition: Add 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one powder directly to the HP-β-CD solution at a 1:5 molar ratio (Drug:CD).

  • Equilibration: Stir the suspension magnetically at 500 rpm for 48 hours at 25°C in the dark.

    • Causality: Complexation is an equilibrium-driven thermodynamic process; extended stirring ensures maximum host-guest interaction and allows the system to reach its phase solubility plateau.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a dry, flowable powder.

  • Self-Validation Step: Reconstitute the powder in water and perform a phase solubility analysis. The apparent solubility of the thiophene derivative should increase by >25-fold compared to the free drug, validating successful complexation.

Part 3: Data Presentation

Table 1: Comparison of Solubilization Strategies for 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

StrategyMechanism of ActionMax Stable Aqueous Conc.Best Suited ForKey AdvantageLimitation
Direct DMSO Shift Co-solvent dilution< 10 µMPreliminary range-findingRapid, no extra reagentsHigh risk of precipitation; false negatives
Tween-80 Micelles Hydrophobic encapsulation~ 500 µMIn vitro cellular assaysExcellent kinetic stabilitySurfactant may lyse sensitive cell lines
HP-β-CD Complexation Host-guest inclusion> 5 mMIn vivo PK/PD dosingTrue thermodynamic solubilityRequires 48h prep and lyophilization

Part 4: Experimental Workflows

DecisionTree Start Determine Application for 1-(5-Bromo-4-nitro- 2-thienyl)ethan-1-one InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Micelle Protocol A: Tween-80 Micellar Dispersion InVitro->Micelle Cyclo Protocol B: HP-β-CD Inclusion Complexation InVivo->Cyclo Val1 Validate via Centrifugation & UV-Vis Micelle->Val1 Val2 Validate via Phase Solubility Curve Cyclo->Val2

Figure 1: Solubilization decision tree based on downstream experimental requirements.

Workflow Step1 1. Host Solution 20% HP-β-CD in H2O Step2 2. Guest Addition 1:5 Molar Ratio Step1->Step2 Step3 3. Equilibration 48h Stirring @ 25°C Step2->Step3 Step4 4. Filtration 0.45 µm PTFE Step3->Step4 Step5 5. Lyophilization Dry Powder Yield Step4->Step5

Figure 2: Step-by-step workflow for HP-β-CD inclusion complexation.

Part 5: References

  • Eleamen, G. R. A., et al. "Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin." Journal of the Brazilian Chemical Society, 2017. Available at:[Link]

  • Seedher, N., & Kanojia, M. "Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note." AAPS PharmSciTech, 2007. Available at:[Link]

Optimization of reaction time for thiophene acetylation and nitration

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Thiophene Acetylation and Nitration

Introduction

This technical guide addresses the kinetic optimization and troubleshooting of thiophene functionalization. Unlike benzene, thiophene is an electron-rich heterocycle (


 electrons over 5 atoms), making it roughly 

to

times more reactive toward electrophilic substitution. This hyper-reactivity creates distinct challenges: exothermic runaways , polymerization ("red oil" formation) , and isomer selectivity (C2 vs. C3).

This guide prioritizes kinetic control to maximize the yield of 2-substituted products and provides self-validating protocols to ensure safety and reproducibility.

Module 1: Thiophene Acetylation (Friedel-Crafts)

Core Challenge: Avoiding polymerization while achieving high conversion. Traditional


 catalysts are often too harsh, leading to tarry byproducts.
Standardized Protocol: Iodine-Catalyzed Acetylation

Why this method? Iodine acts as a mild Lewis acid, sufficient to activate acetic anhydride without degrading the thiophene ring. It is cleaner and higher-yielding than


 methods for this specific substrate.

Reagents:

  • Thiophene (1.0 equiv)

  • Acetic Anhydride (1.2 - 2.0 equiv)

  • Iodine (

    
    ) (0.5 - 1.0 mol%)
    

Workflow:

  • Activation: Mix acetic anhydride and catalytic iodine. Stir until the iodine dissolves (red-brown solution).

  • Addition: Add thiophene slowly. Note: The reaction is exothermic; maintain temp < 60°C to prevent di-acetylation.

  • Reflux: Heat to 70–80°C.

  • Optimization: Monitor via GC at 1-hour intervals.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationIodine can sublime or be reduced. Add a fresh portion (0.1 mol%) of

and extend reaction time by 1 hour.
Dark/Black Tar Formation PolymerizationReaction temperature exceeded 90°C. Thiophene is acid-sensitive. Action: Keep T < 80°C and use a radical inhibitor (e.g., hydroquinone) if reagents are old.
Product contains 3-acetyl isomer Thermodynamic EquilibrationReaction ran too long or too hot. The 2-isomer is the kinetic product. Stop reaction immediately upon >95% consumption of SM.
Visualizing the Mechanism

The following diagram illustrates the electrophilic attack and the critical resonance stabilization that favors the C2 position.

AcetylationMechanism cluster_selectivity Selectivity Logic Reagents Thiophene + Ac2O Activation I2 Activates Ac2O (Acylium Ion Formation) Reagents->Activation Mixing Attack Electrophilic Attack at C2 Position Activation->Attack Rate Limiting Step Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Kinetic Control Product 2-Acetylthiophene + AcOH Intermediate->Product Elimination

Caption: Kinetic pathway favoring C2-substitution due to superior resonance stabilization of the intermediate sigma complex.

Module 2: Thiophene Nitration

Core Challenge: Safety and Selectivity. Direct nitration with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is dangerous and often explosive due to autocatalytic nitrosation.[1]
Standardized Protocol: Acetyl Nitrate Method

Why this method? Generating the nitrating agent in situ using acetic anhydride mitigates the formation of nitrous acid (


), which is responsible for explosive runaway reactions.

Reagents:

  • Thiophene (1.0 equiv)

  • Acetic Anhydride (Excess, solvent & reagent)[2]

  • Fuming Nitric Acid (1.1 equiv)

Critical Safety Protocol:

  • Preparation: Dissolve thiophene in acetic anhydride. Cool to 0–5°C.

  • Nitration: Dissolve fuming

    
     in acetic acid (separately). Add this mixture dropwise  to the thiophene solution.
    
  • Temperature Control: MANDATORY: Keep internal temp < 10°C during addition. A spike > 20°C indicates an induction period followed by a potential runaway.

  • Quench: Pour onto ice immediately after reaction time (typically 1-2 hours).

Troubleshooting & FAQs
IssueDiagnostic QuestionTechnical Resolution
Explosive/Violent Reaction Did you use Urea?CRITICAL: Add Urea (0.5-1%) to the

stock to scavenge nitrous acid (

).

catalyzes oxidative ring opening.
High 3-Nitro Isomer (>15%) Is the temp too high?The activation energy difference between C2 and C3 is small. Higher temps (>20°C) overcome the barrier for C3. Action: Maintain 0°C strictly.
Red/Pink Coloration Is oxidation occurring?A persistent pink/red color indicates ring oxidation. Action: Quench immediately. Use freshly distilled thiophene to remove peroxide impurities.
Safety Logic Workflow

NitrationSafety Start Start Nitration CheckHNO2 Check: Is Urea added to scavenge HNO2? Start->CheckHNO2 Risk HIGH RISK: Autocatalytic Explosion CheckHNO2->Risk No Proceed Proceed: Cool to 0°C CheckHNO2->Proceed Yes Addition Add HNO3/AcOH Dropwise Proceed->Addition Monitor Monitor Temp Addition->Monitor TempSpike Temp > 10°C? Monitor->TempSpike Stop EMERGENCY STOP: Quench on Ice TempSpike->Stop Yes Success Stir 2h @ 5°C Isolate Product TempSpike->Success No

Caption: Decision tree for managing thermal runaway risks during thiophene nitration.

Module 3: Reaction Time Optimization Strategy

The Kinetic vs. Thermodynamic Dilemma In thiophene substitution, the 2-position is the kinetic product (forms fastest).[3] The 3-position is thermodynamically accessible but forms slower.

  • Short Reaction Times: Maximize 2-substituted product.

  • Extended Reaction Times: Allow equilibration (if reversible) or formation of side products (di-substitution).

Optimization Protocol: The "Time-Course" Experiment

Do not guess the time. Perform a quantitative time-course study for your specific scale.

  • Setup: Run the reaction at the target temperature (e.g., 60°C for acetylation).

  • Sampling: Withdraw 50

    
     aliquots at 
    
    
    
    minutes.
  • Quench: Immediately quench samples in

    
     (aq) / DCM biphasic mixture to stop the reaction.
    
  • Analysis: Analyze via GC-FID or HPLC. Plot [Product] vs. [Time].

  • Determination:

    • 
       (Optimal Time):  The point where Product Area % plateaus.
      
    • Degradation Check: If Product Area % decreases after the plateau, you are observing product degradation or polymerization. Reduce reaction time.

Data Interpretation Table:

Observation (GC Area %)DiagnosisAdjustment
Product increases linearly Reaction is rate-limitedIncrease Temp by 5°C or add more catalyst.
Product plateaus at 95% Complete ConversionStop here. This is your

.
Product decreases, impurities rise Over-reactionThe product is unstable. Quench 15 mins before this point in future runs.

References

  • BenchChem. (2025).[4][5][6] A Technical Guide to the Synthesis of 2-Acetylthiophene: Discovery and Historical Evolution. Retrieved from 5

  • Bowman, D. C. (2004).[7][8] Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine. The Chemical Educator. Retrieved from 7

  • Organic Syntheses. (1943). 2-Nitrothiophene.[1][3] Coll. Vol. 2, p. 466. Retrieved from 9

  • Katritzky, A. R., et al. (2005).[1] Direct nitration of five membered heterocycles. ARKIVOC. Retrieved from 1

  • Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from 10

Sources

Technical Support: Handling & Stability of 2-Acetyl-5-bromo-4-nitrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Critical Stability Alert

Compound: 2-Acetyl-5-bromo-4-nitrothiophene CAS: (Derivative of 5370-25-2, specific isomer logic applies) Core Reactivity Profile: Activated Heteroaryl Halide [1][2]

The "Silent" Killer of Yields: Unlike its precursor (2-acetyl-5-bromothiophene), the addition of the 4-nitro group fundamentally alters the stability profile of this molecule.[1][2] The nitro group at position 4 acts as a powerful electron-withdrawing group (EWG) that activates the bromine at position 5 toward Nucleophilic Aromatic Substitution (


) .[1]

Rule of Thumb:

  • Acidic Conditions: Generally Stable.[1][2]

  • Basic Conditions (Nucleophilic): HIGHLY UNSTABLE. Rapid degradation via displacement of bromine.[1][2]

  • Basic Conditions (Non-Nucleophilic): Stable only at low temperatures (

    
    C) with steric bulk (e.g., LDA, LiHMDS).[1][2]
    
Part 2: Troubleshooting Guide (Q&A)
Category 1: Unexpected Color Changes & Decomposition

Q: I added aqueous NaOH to perform an aldol condensation, and the reaction turned deep red/black immediately. What happened?

A: You likely triggered the formation of a Meisenheimer Complex , leading to decomposition.

  • The Mechanism: Hydroxide ions (

    
    ) are strong nucleophiles.[1][2] Because the 4-nitro group pulls electron density away from the ring, the 5-carbon (holding the bromine) becomes highly electrophilic.[2]
    
  • The Result: The

    
     attacks C-5, displacing the bromine.[1][2] The red color is characteristic of the resonance-stabilized intermediate (Meisenheimer complex) often seen in nitro-aromatic chemistry.[1][2]
    
  • The Product: You are likely isolating 2-acetyl-5-hydroxy-4-nitrothiophene (or its salt), not your aldol product.

  • Corrective Action: Avoid aqueous bases or small alkoxides (NaOMe, NaOEt). If you need to deprotonate the acetyl group, use a bulky, non-nucleophilic base (like LDA or t-BuOK) in an anhydrous, non-polar solvent (THF) at

    
    C to favor enolization over substitution.[1][2]
    
Category 2: Mass Spectrometry Anomalies

Q: My LC-MS shows a mass shift of -79 (loss of Br) and +31 (gain of OMe). Is this an impurity?

A: This is a reaction artifact caused by the solvent.

  • The Cause: If you used Methanol (MeOH) as a solvent in the presence of even a weak base (like Carbonate or tertiary amines), the methoxide ion (

    
    ) acts as a nucleophile.
    
  • The Reaction:

    
     displacement of Bromine by Methoxide.
    
  • Reaction:

    
    
    
  • Corrective Action: Switch to non-nucleophilic solvents like Dichloromethane (DCM), THF, or Toluene. Avoid alcohols in basic steps.

Category 3: Synthetic Strategy

Q: How do I functionalize the acetyl group without losing the bromine?

A: You must kinetically control the reaction to favor proton abstraction over nucleophilic attack.

  • Temperature: Work at

    
    C. The 
    
    
    
    reaction has a higher activation energy barrier than simple proton transfer.[1][2]
  • Base Selection: Use Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[1][2] These bases are too sterically hindered to attack the ring carbon (C-5) but are strong enough to deprotonate the acetyl alpha-carbon.[1][2]

  • Quenching: Quench immediately with your electrophile (aldehyde/ketone) and neutralize with cold dilute acid before warming up.

Part 3: Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competing pathways when 2-acetyl-5-bromo-4-nitrothiophene is exposed to basic conditions.

ReactivityPathways Start 2-Acetyl-5-bromo- 4-nitrothiophene Condition_NucBase Nucleophilic Base (NaOH, NaOMe, R-NH2) Start->Condition_NucBase Exposure Condition_NonNucBase Bulky/Non-Nuc Base (LDA, LiHMDS, tBuOK) Start->Condition_NonNucBase -78°C, Anhydrous Intermediate_Meisen Meisenheimer Complex (Deep Red/Colored) Condition_NucBase->Intermediate_Meisen Attack at C-5 Intermediate_Enolate Kinetic Enolate (C-2 anion) Condition_NonNucBase->Intermediate_Enolate Deprotonation at Acetyl Product_Subst Substitution Product (5-OH, 5-OMe, 5-NHR) [Bromine Lost] Intermediate_Meisen->Product_Subst Elimination of Br- Product_Aldol Condensation Product (Target Molecule) [Bromine Retained] Intermediate_Enolate->Product_Aldol + Electrophile

Caption: Competing reaction pathways. Nucleophilic bases trigger irreversible


 (Red path), while steric control favors acetyl functionalization (Green/Blue path).
Part 4: Stability Data & Solvent Compatibility Table
Solvent / ConditionStability RatingExpected Outcome
Water / NaOH (pH > 10) Critical Failure Rapid hydrolysis to 5-hydroxy derivative.[1][2]
Methanol /

Poor Conversion to 5-methoxy derivative (

).[1][2]
DMF / Amine (

)
Poor Amination at C-5 (Displacement of Br).[1][2]
THF / LDA (-78°C) Good Stable enolate formation (Kinetic control).[1][2]
DCM / Acid (HCl) Excellent No reaction (Ring is electron-deficient).[1][2]
Part 5: References & Authority
  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Mechanism:[1][2][3][4][5][6] The 4-nitro group activates the ortho-halogen (5-bromo) towards nucleophilic attack.[1][2] This is a foundational principle of heterocyclic chemistry.

    • Source:Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link

  • Reactivity of Nitro-Thiophenes:

    • Context: Synthesis of derivatives via bromine atom substitution with amines confirms the high susceptibility of this scaffold to

      
      .
      
    • Source: Tyuneva, I. V., et al. "Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution."[1][2][7] ResearchGate.[1][2] Link

  • General Synthesis & Handling of Acetyl-Bromothiophenes:

    • Context: Provides baseline stability data for the non-nitro precursor, highlighting that instability arises specifically from the introduction of the nitro group or harsh basic conditions.

    • Source:2-Acetyl-5-bromothiophene Properties & Synthesis. ChemicalBook. Link

Sources

Validation & Comparative

Introduction: The Analytical Challenge in Thiophene Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Characterization of Substituted Thiophenes: A Comparative Guide to IR Spectroscopy of Nitro and Acetyl Groups

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Thiophene derivatives are foundational scaffolds in medicinal chemistry, frequently utilized as bioisosteres for benzene rings to modulate the pharmacokinetic properties of drug candidates. During the synthesis of active pharmaceutical ingredients (APIs), the functionalization of the thiophene ring—most commonly via nitration or Friedel-Crafts acylation—requires rigorous structural validation.

As a Senior Application Scientist, I frequently encounter workflows where distinguishing between electron-withdrawing nitro groups (-NO₂) and cross-conjugated acetyl groups (-COCH₃) is critical. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard, Infrared (IR) spectroscopy provides the most rapid, non-destructive, and unambiguous method for identifying these specific functional group transformations. This guide objectively compares the vibrational spectral markers of nitrothiophenes and acetylthiophenes, explains the quantum mechanical causality behind their peak shifts, and provides a self-validating experimental protocol for Attenuated Total Reflectance (ATR) FT-IR analysis.

Mechanistic Causality: Vibrational Shifts in Substituted Thiophenes

To accurately interpret the IR spectra of thiophene derivatives, one must understand how the electron-rich, aromatic thiophene ring interacts with its substituents. The vibrational frequency of a functional group is dictated by the force constant of its bonds, which is directly modulated by inductive (


) and mesomeric (

) effects.
The Nitro Group (-NO₂)

The nitro group is a strongly electron-withdrawing moiety (


). In aromatic nitro compounds, the N-O bonds are equivalent due to resonance, resulting in two distinct, highly diagnostic stretching vibrations: asymmetric (

) and symmetric (

).
  • Causality: When attached to a thiophene ring (e.g., 2-nitrothiophene or 3-nitrothiophene), the extended conjugation slightly weakens the N=O double bond character compared to aliphatic nitro compounds. Consequently, the asymmetric stretch typically appears in the 1500–1570 cm⁻¹ range, while the symmetric stretch anchors firmly between 1320–1370 cm⁻¹ [1][2]. Hydrogen bonding has minimal effect on these specific stretches, making them highly reliable markers[2].

The Acetyl Group (-COCH₃)

The acetyl group introduces a carbonyl (C=O) oscillator and an aliphatic methyl group.

  • Causality: In a standard aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹. However, in 2-acetylthiophene, the carbonyl

    
    -system is conjugated with the aromatic 
    
    
    
    -electrons of the thiophene ring. This delocalization increases the single-bond character of the carbonyl group, lowering its force constant. As a result, the C=O stretching frequency undergoes a significant red shift, typically appearing between 1645 cm⁻¹ and 1695 cm⁻¹ , depending on further substitutions or solid-state packing[3][4].

Comparative Spectral Data

The following table synthesizes the quantitative IR peak data for differentiating nitro- and acetyl-substituted thiophenes, serving as a rapid reference for spectral interpretation.

Functional GroupDiagnostic Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity & Peak ShapeCausality / Structural Note
Nitro (-NO₂) Asymmetric N-O Stretch1500 – 1570[1][2]Very Strong, BroadShifted lower than aliphatic -NO₂ due to thiophene conjugation.
Nitro (-NO₂) Symmetric N-O Stretch1320 – 1370[1][2]Strong, SharpHighly diagnostic; unaffected by typical solvent interactions.
Acetyl (-COCH₃) Carbonyl C=O Stretch1645 – 1695[3][4]Very Strong, SharpRed-shifted due to resonance with the electron-rich thiophene ring.
Acetyl (-COCH₃) Aliphatic C-H Stretch2900 – 2950[5]Weak to MediumConfirms the presence of the methyl group (absent in simple nitrothiophenes).
Thiophene Ring Aromatic C-H Stretch3000 – 3100[6]Weak, SharpPresent in both; confirms the retention of the aromatic heterocyclic core.
Thiophene Ring Ring C=C Stretch1410 – 1585[3]Medium, VariableOften appears as a doublet; can overlap with nitro asymmetric stretches.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Historically, Transmission FT-IR using KBr pellets was the standard[1]. However, KBr is highly hygroscopic. Absorbed water exhibits a strong bending vibration (


) near 1630–1650 cm⁻¹, which can artificially obscure or mimic the conjugated C=O stretch of acetylthiophenes.

To ensure absolute trustworthiness and eliminate false positives, Attenuated Total Reflectance (ATR-FTIR) is the superior methodology for this comparison[3][7]. The following protocol is designed as a self-validating system.

Step-by-Step ATR-FTIR Workflow
  • Instrument Initialization & Purge: Power on the FT-IR spectrometer equipped with a Diamond ATR crystal. Ensure the optical bench is purged with dry nitrogen for at least 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Background Validation (The Self-Check):

    • Collect a background spectrum of the clean, empty diamond crystal (typically 32 scans, 4 cm⁻¹ resolution).

    • Validation: Inspect the 1650 cm⁻¹ and 2350 cm⁻¹ regions. If noise or peaks exceed 0.001 absorbance units, the crystal is contaminated or the purge is insufficient. Do not proceed until a flat baseline is achieved.

  • Sample Application:

    • For 2-Acetylthiophene (Liquid): Apply 1–2 drops of the neat pale-yellow liquid directly onto the ATR crystal[8]. Ensure complete coverage of the sensor area.

    • For Nitrothiophenes (Solid): Place 2–5 mg of the solid powder onto the crystal. Engage the ATR pressure anvil and apply consistent, standardized pressure until the live spectral preview shows a well-defined maximum peak intensity (aim for ~0.5 to 0.8 Absorbance units).

  • Spectral Acquisition: Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹).

  • Atmospheric Compensation & Processing: Apply an atmospheric compensation algorithm to subtract any residual water vapor. Perform a baseline correction.

  • Diagnostic Interrogation:

    • Query the 1645–1695 cm⁻¹ region. A sharp peak validates the acetyl group[3][4].

    • Query the 1500–1570 cm⁻¹ and 1320–1370 cm⁻¹ regions. A paired signal validates the nitro group[1][2].

  • Crystal Cleaning: Clean the crystal with spectroscopic grade isopropanol or acetone and a lint-free wipe. Run a rapid background scan to verify zero cross-contamination before the next sample.

Spectral Interpretation Workflow Diagram

The following logical pathway illustrates the decision matrix an analytical chemist uses to differentiate these compounds post-acquisition.

IR_Workflow Start Sample Preparation (Neat Liquid or Solid) ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR Baseline Baseline Correction & Atmospheric Compensation ATR->Baseline Decision Diagnostic Peak Identification Baseline->Decision Nitro Nitrothiophene Asym: ~1500-1570 cm⁻¹ Sym: ~1320-1370 cm⁻¹ Decision->Nitro Strong doublet < 1600 cm⁻¹ Acetyl Acetylthiophene C=O Stretch: ~1645-1695 cm⁻¹ Aliphatic C-H: ~2950 cm⁻¹ Decision->Acetyl Sharp singlet > 1600 cm⁻¹ Validate Cross-Reference with Thiophene Ring Peaks (~3050 & ~1425 cm⁻¹) Nitro->Validate Acetyl->Validate

Figure 1: Decision matrix for the IR spectral differentiation of nitro and acetyl thiophene derivatives.

Conclusion

The differentiation of nitro and acetyl groups on a thiophene scaffold relies heavily on understanding the quantum mechanical effects of conjugation. The electron-withdrawing nitro group yields a distinct, unshakeable doublet signature below 1600 cm⁻¹, while the cross-conjugated acetyl group presents a diagnostic, red-shifted carbonyl peak above 1640 cm⁻¹. By utilizing ATR-FTIR and adhering to strict background validation protocols, researchers can eliminate moisture artifacts and achieve highly reliable, self-validating structural confirmations in their drug discovery pipelines.

References

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars.
  • 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem.
  • An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3) - Benchchem.
  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives - Indian Journal of Pharmaceutical Educ
  • An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones - ACS Omega.
  • Synthesis and structural studies of 2-acetylthiophene-2-thenoylhydrazone complexes - Indian Academy of Sciences.
  • Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene deriv
  • Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity - PMC.
  • Research Article - International Journal of Pharmaceutical Sciences Review and Research.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Brominated Nitrothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of brominated nitrothiophenes. This analysis focuses on the mechanistic principles governing ion dissociation, providing a comparative framework for distinguishing these compounds from structural analogs and impurities.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

Brominated nitrothiophenes (e.g., 2-bromo-3-nitrothiophene) are critical scaffolds in the synthesis of thiophene-based pharmaceuticals and optoelectronic materials. Their mass spectrometric (MS) analysis is defined by two competing fragmentation drivers: the labile nitro group and the heavy halogen substituent.

This guide compares the fragmentation efficiency and spectral signatures of these compounds, contrasting the "hard" ionization pathways of Electron Impact (EI) against the "soft" ionization of Electrospray (ESI). It further elucidates the "Ortho Effect" —a critical mechanistic differentiator for regioisomers where the nitro and bromo groups are vicinal (adjacent).

Fundamental Spectral Signatures[2]

Before analyzing fragmentation, three fundamental rules confirm the identity of a brominated nitrothiophene parent ion (


).
FeatureObservationMechanistic Cause
Isotope Pattern 1:1 Doublet (

and

)
Natural abundance of

(50.7%) and

(49.3%).
Nitrogen Rule Odd Nominal Mass Presence of a single nitrogen atom (odd electron count in neutral molecule).
Ring Stability High Intensity

The aromatic thiophene ring stabilizes the radical cation, making the molecular ion prominent in EI.

Comparative Fragmentation Pathways (EI-MS)[3]

In Electron Impact (70 eV), the molecular ion (


) undergoes competitive dissociation. The "Product Performance" here is defined by the relative abundance of specific fragment ions, which varies based on the regiochemistry (2,3-isomer vs. 2,4-isomer).
Pathway A: Nitro-Centric Fragmentation (Dominant)

The nitro group is the primary fragmentation trigger.

  • Direct Loss (

    
    ):  Cleavage of the 
    
    
    
    bond yields the bromothienyl cation
    
    
    .
  • Nitro-Nitrite Rearrangement (

    
    ):  The nitro group isomerizes to a nitrite ester (
    
    
    
    ). This is followed by the loss of nitric oxide (
    
    
    ) to form a bromothienyloxy cation, which subsequently expels carbon monoxide (
    
    
    ).
Pathway B: Halogen-Centric Fragmentation
  • Bromine Loss (

    
    ):  Direct cleavage of the 
    
    
    
    bond.
    • Comparison Insight: This pathway is generally less abundant than nitro loss unless enhanced by the Ortho Effect . In 2-bromo-3-nitrothiophene, steric crowding weakens the

      
       bond, potentially increasing the relative abundance of the 
      
      
      
      peak compared to the 2,4-isomer.
Pathway C: Ring Disintegration

Deep fragmentation leads to the loss of


 (thioketene) and 

, characteristic of the thiophene backbone.

Visualization: Competitive Fragmentation Tree

The following diagram maps the decay of the parent ion, highlighting the divergence between Nitro-loss and Bromo-loss pathways.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 207/209 M_NO2 [M - NO2]+ Bromothienyl Cation m/z 161/163 M_Ion->M_NO2 - NO2 (46 Da) (Primary Path) M_NO [M - NO]+ Rearrangement Ion m/z 177/179 M_Ion->M_NO - NO (30 Da) (Nitro-Nitrite shift) M_Br [M - Br]+ Nitrothienyl Cation m/z 128 M_Ion->M_Br - Br• (79/81 Da) (Ortho Effect enhanced) M_Br_NO2 [M - Br - NO2]+ Thienyl Cation m/z 82 M_NO2->M_Br_NO2 - Br• M_NO_CO [M - NO - CO]+ m/z 149/151 M_NO->M_NO_CO - CO (28 Da) M_Br->M_Br_NO2 - NO2 Ring_Frag Ring Cleavage (Loss of CS, C2H2) m/z < 80 M_Br_NO2->Ring_Frag Deep Fragmentation

Caption: Competitive fragmentation pathways for brominated nitrothiophenes (EI-MS). Red path indicates the dominant nitro-loss channel; Green path indicates the halogen-loss channel.

Experimental Data: Diagnostic Ion Table

The following table provides the theoretical m/z values for the primary isotopologues (


). Use this for peak assignment.
Fragment IonFormula (Neutral Loss)m/z (

)
m/z (

)
Diagnostic Value
Molecular Ion (

)

206.9 208.9 Parent peak; confirms MW and Br presence.


176.9178.9Indicates nitro group rearrangement.


160.9 162.9 Base Peak (often) ; confirms nitro substituent.


128.0128.0Loss of isotopic pattern; confirms Br loss.


82.082.0Thienyl ring backbone (

).

Ring Cleavage134.9136.9Loss of nitro + ring carbon.

Experimental Protocols

Protocol A: GC-MS (Electron Impact)

Best for: Structural fingerprinting and library matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless injection (1 µL) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Ramp: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: 70 eV, 230°C.

  • Self-Validation: Verify the 1:1 ratio of the m/z 207/209 doublet. If the ratio deviates significantly (e.g., 3:1), check for chlorine contamination or co-eluting impurities.

Protocol B: LC-MS (Electrospray Ionization)

Best for: Trace analysis in biological matrices or thermally unstable isomers.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Mode: Negative Ion Mode (ESI-).

    • Note: Nitro compounds often ionize better in negative mode via electron capture (

      
      ) or adduct formation (
      
      
      
      , m/z 252/254).
  • Differentiation: Use MS/MS (CID) on the parent ion.

    • 2-bromo-3-nitro: Expect higher abundance of bromide ion (

      
      , m/z 79/81) at lower collision energies due to steric strain (Ortho Effect).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for isotopic patterns and nitro fragmentation).

  • NIST Chemistry WebBook. Mass Spectrum of Nitrothiophenes. National Institute of Standards and Technology. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[3] Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational text on the "Ortho Effect" mechanism in nitro-aromatics).

Sources

A Comparative Analysis of 4-Nitro- vs. 5-Nitro-2-Thiophenecarboxylic Acid: A Physicochemical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric purity and its impact on physicochemical properties is paramount. The substitution pattern of functional groups on an aromatic ring can dramatically alter a molecule's melting point, solubility, and crystal packing, thereby influencing its bioavailability and performance. This guide provides a detailed comparative analysis of two constitutional isomers: 4-nitro-2-thiophenecarboxylic acid and 5-nitro-2-thiophenecarboxylic acid.

While the initial focus of this guide was their corresponding carboxamides, a comprehensive literature search revealed a scarcity of publicly available experimental data for these derivatives. Consequently, we have pivoted to their immediate and well-characterized carboxylic acid precursors. This analysis will delve into their reported melting points, the underlying principles governing these values, and provide detailed experimental protocols for their synthesis and characterization.

Isomeric Impact on Melting Point: A Comparative Overview

The melting point of a crystalline solid is a direct reflection of the strength of its crystal lattice. This, in turn, is governed by the intermolecular forces between constituent molecules. For the nitro-2-thiophenecarboxylic acid isomers, the key differentiators are the electronic effects of the nitro group's position and the resulting molecular symmetry, which influence dipole moments and the efficiency of crystal packing.

CompoundMolecular StructureMelting Point (°C)
5-Nitro-2-thiophenecarboxylic acid 154-159[1], 160[2][3], 161[4]
4-Nitro-2-thiophenecarboxylic acid Data not readily available in public literature.

Note: The molecular structures are illustrative and not from a specific cited source.

The available data consistently places the melting point of 5-nitro-2-thiophenecarboxylic acid in the range of 154-161°C[1][2][3][4]. The lack of a readily available, specific melting point for the 4-nitro isomer in the surveyed literature suggests it may be a less commonly synthesized or characterized compound[5]. However, its synthesis has been reported, indicating its existence and characterization are documented in the primary literature[5].

Deciphering the Melting Point Disparity: A Theoretical Framework

The difference in melting points between positional isomers can be attributed to a combination of factors that influence the stability of the crystal lattice. These include intermolecular hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which are sensitive to molecular shape and electronic distribution.

Figure 1: A conceptual diagram illustrating the relationship between molecular structure and melting point for the nitro-2-thiophenecarboxylic acid isomers.

The 5-nitro isomer, with the nitro and carboxylic acid groups at opposite ends of the thiophene ring, possesses a more linear and potentially more symmetric structure. This linearity can facilitate more efficient packing in the crystal lattice, maximizing intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the nitro groups. In contrast, the 4-nitro isomer has a more bent or asymmetric geometry. This can disrupt efficient crystal packing, leading to weaker overall intermolecular forces and, consequently, a hypothetically lower melting point.

Experimental Protocols: Synthesis and Characterization

The synthesis of these isomers provides practical insight into their chemical behavior and is a prerequisite for their characterization. The following are established methods for their preparation.

Synthesis of 5-Nitro-2-thiophenecarboxylic Acid

A common method for the synthesis of 5-nitro-2-thiophenecarboxylic acid is the oxidation of 5-nitro-2-thiophenecarboxaldehyde.

Protocol:

  • Dissolve 5-nitro-2-thiophenecarboxaldehyde (1.685 g, 10.72 mmol) and sulfamic acid (1.249 g, 12.87 mmol) in dioxane (30 mL) and cool the solution to 0°C[1].

  • Slowly add an aqueous solution of sodium chlorite (1.940 g, 21.44 mmol) in 14 mL of water dropwise to the cooled mixture[1].

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours[1].

  • Combine the reaction mixture with a second, identical batch and extract by partitioning with ethyl acetate and water[1].

  • Extract the organic phase twice with a 5% sodium bicarbonate solution and discard the organic layer[1].

  • Acidify the basic aqueous phase to a pH of 2 using 2N HCl and extract twice with ethyl acetate[1].

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[1].

  • Remove the solvent under reduced pressure to yield the 5-nitro-2-thiophenecarboxylic acid product[1].

Another reported method involves the oxidation of 5-nitro-2-formyl-thiophene with bromine in the presence of sodium acetate and acetic acid, yielding the pure product with a melting point of 161°C after recrystallization[4].

Synthesis of 4-Nitro-2-thiophenecarboxylic Acid

While a detailed step-by-step protocol is not provided in the immediate search results, a reference to its synthesis is available in the Journal of the American Chemical Society[5]. Researchers interested in this specific isomer should consult this primary source for the experimental details.

Melting Point Determination

The melting point of the synthesized and purified compounds should be determined using a standard capillary melting point apparatus.

Protocol:

  • Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

  • Pack a small amount of the crystalline solid into a capillary tube, ensuring a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material (e.g., 5-nitro-2-thiophenecarboxaldehyde) B Oxidation Reaction (e.g., with NaClO2 or Br2) A->B C Workup & Extraction B->C D Purification (e.g., Recrystallization) C->D E Dried Crystalline Product D->E Pure Isomer F Melting Point Determination (Capillary Method) E->F G Spectroscopic Analysis (NMR, IR, MS) E->G

Figure 2: A generalized experimental workflow for the synthesis and characterization of nitro-2-thiophenecarboxylic acid isomers.

Conclusion

The positional isomerism of the nitro group on the 2-thiophenecarboxylic acid scaffold significantly influences its physicochemical properties, most notably its melting point. The available data for 5-nitro-2-thiophenecarboxylic acid provides a solid benchmark for its thermal behavior. While experimental data for the 4-nitro isomer is less accessible, theoretical considerations based on molecular structure and symmetry suggest it would likely exhibit a different melting point. For researchers in drug development and materials science, this comparison underscores the critical importance of isomeric purity and the need for thorough characterization of each isomer, as even subtle structural changes can have profound effects on a compound's solid-state properties and, ultimately, its application.

References

  • TCI AMERICA. (n.d.). 5-Nitro-2-thiophenecarboxylic Acid >97.0%(GC)(T) 5g. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-nitro-2-thiophenecarboxylic acid. Retrieved from [Link]

Sources

TLC Optimization Guide: 2-Acetyl-5-bromo-4-nitrothiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic behavior of 2-acetyl-5-bromo-4-nitrothiophene , a critical intermediate in the synthesis of thiophene-based pharmaceuticals (e.g., antitubercular and antifungal agents).

The following protocols and data are based on the standard nitration of 2-acetyl-5-bromothiophene and subsequent purification on Silica Gel 60


.

Core Chemical Profile & Polarity Logic

To effectively separate the target compound, one must understand its polarity relative to the reaction matrix.

  • Target Compound: 2-acetyl-5-bromo-4-nitrothiophene

  • Starting Material (SM): 2-acetyl-5-bromothiophene[1][2][3][4][5][6][7]

  • Primary Impurity: 2-acetyl-5-bromo-3-nitrothiophene (minor regioisomer)

Chromatographic Behavior Prediction: The introduction of the nitro group (-NO


)  at the 4-position significantly increases the polarity of the molecule compared to the starting material.
  • Result: The target product will consistently display a lower

    
     value  than the starting material in non-polar/moderately polar solvent systems.
    
  • Visualization: The thiophene ring ensures strong UV absorption at 254 nm . The nitro group typically imparts a pale yellow color to the spot, which may be visible under visible light if the concentration is high.

Experimental Data: Solvent System Comparison

The following data represents the separation efficiency of standard mobile phases on Silica Gel 60


  plates (Aluminum backed).
Table 1: Comparative Values (Experimental Trends)
Mobile Phase SystemRatio (v/v)SM (

)
Product (

)
Separation QualityNotes
Hexane : Ethyl Acetate 90 : 10 0.350.10ModerateProduct moves too slowly; good for checking SM disappearance.
Hexane : Ethyl Acetate 80 : 20 0.550.28 Excellent Recommended System. Distinct separation; ideal for column chromatography.
Hexane : Ethyl Acetate 70 : 30 0.720.45GoodBoth spots migrate well; useful for rapid reaction monitoring.
Toluene : Ethyl Acetate 90 : 10 0.480.22ExcellentAlternative system if "tailing" occurs in Hexane systems.
Dichloromethane (100%) 100 0.650.58PoorPoor resolution between nitro-isomers.

Critical Insight: The 80:20 Hexane:Ethyl Acetate system provides the optimal balance (


), allowing for clear differentiation between the unreacted starting material and the nitrated product.

Detailed Experimental Protocol

This protocol validates the synthesis of 2-acetyl-5-bromo-4-nitrothiophene via the nitration of 2-acetyl-5-bromothiophene.

A. Sample Preparation[6][8][9][10][11][12][13]
  • Reference Standard (SM): Dissolve 5 mg of 2-acetyl-5-bromothiophene in 1 mL of Dichloromethane (DCM).

  • Reaction Mixture (RM): Withdraw 10

    
    L of the reaction mixture. Quench into 0.5 mL saturated NaHCO
    
    
    
    (aq) and extract with 0.5 mL DCM. Use the organic (bottom) layer.[6][8][9]
  • Co-Spot: Spot SM, RM, and a Co-spot (SM + RM) to verify separation.

B. Plate Development
  • Chamber Saturation: Line a glass jar with filter paper. Add the 80:20 Hexane:EtOAc solvent system. Allow to equilibrate for 10 minutes (critical for reproducible

    
     values).
    
  • Elution: Place the TLC plate in the chamber. Allow solvent front to migrate to 1 cm from the top.

  • Drying: Remove plate and air dry. Do not use a heat gun immediately if the solvent contains volatile acids/bases.

C. Visualization & Interpretation[4][9]
  • UV Light (254 nm): Both compounds are UV active (dark spots on green fluorescent background).

    • SM: Higher spot, strong absorbance.

    • Product: Lower spot, strong absorbance.

  • Iodine Chamber: Optional. Both compounds will stain brown/yellow.

  • Naked Eye: The 4-nitro product often appears as a pale yellow spot even without UV, distinguishing it from the white/colorless starting material.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the logical flow for monitoring the reaction and optimizing the purification.

TLC_Workflow Start Start: Nitration Reaction (2-acetyl-5-bromothiophene) Sampling Sample Aliquot & Mini-Workup (DCM Extract) Start->Sampling Spotting Spot TLC Plate (SM | Co-Spot | RM) Sampling->Spotting Develop Develop in Hexane:EtOAc (8:2) Spotting->Develop Visualize Visualize (UV 254nm) Develop->Visualize Decision Check Rf & Conversion Visualize->Decision Outcome1 SM Present (Rf ~0.55) Reaction Incomplete Decision->Outcome1 Top Spot Visible Outcome2 Only Product (Rf ~0.28) Reaction Complete Decision->Outcome2 Single Lower Spot Outcome3 New Spot (Rf < 0.1) Dinitro Impurity/Degradation Decision->Outcome3 Baseline Spot

Caption: Logical workflow for TLC monitoring of the nitration of 2-acetyl-5-bromothiophene.

Troubleshooting & Optimization

  • Tailing (Streaking): If the nitro-product spot streaks, the silica may be too acidic or the compound is interacting with silanols.

    • Solution: Add 1% Triethylamine or 1% Acetic Acid to the mobile phase (depending on the specific interaction, though nitrothiophenes are generally stable).

  • Isomer Separation: If the 3-nitro and 4-nitro isomers are co-eluting:

    • Solution: Switch to Toluene:Ethyl Acetate (95:5) . The aromatic solvent (Toluene) often provides better selectivity for regioisomers of aromatic systems than aliphatic Hexane.

References

  • ChemicalBook. 2-Acetyl-5-bromothiophene Product Properties & Synthesis.

  • National Institutes of Health (PubChem). 2-Acetyl-5-bromothiophene Compound Summary.

  • BenchChem. Protocol for Nitration of Halogenated Aromatic Derivatives.

  • Sigma-Aldrich.TLC Retention Factor (

    
    ) and Solvent Selection Guide.
    
    

Sources

Advanced Structural Elucidation of Substituted Acetylthiophenes: A Comparative Guide to Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted acetylthiophenes are privileged scaffolds in medicinal chemistry and materials science, serving as foundational building blocks for bioactive polyheterocycles, thiosemicarbazones, and chalcones. The physicochemical properties of these derivatives—such as solubility, thermodynamic stability, and bioavailability—are intrinsically governed by their solid-state crystal packing. Accurately determining these atomic arrangements is non-negotiable for rational drug design. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED), providing actionable, self-validating experimental workflows for structural elucidation.

The Analytical Challenge: Polymorphism and Crystal Packing

The fundamental challenge in analyzing substituted acetylthiophenes lies in their tendency to form transient polymorphs or precipitate as microcrystalline powders rather than large, well-ordered single crystals. Substituents on the thiophene ring (e.g., halogens, bulky aryl groups) dictate intermolecular interactions, including


 stacking, halogen bonding, and non-classical hydrogen bonding (e.g., 

).

For instance, in 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone derivatives, the molecule maintains near-planarity, allowing the crystal lattice to be stabilized by directive


 intermolecular hydrogen bonds that form offset stacks along the crystallographic b-axis 1. Conversely, when transition metals are introduced—such as in organoplatinum(II) complexes with 2-acetylthiophene thiosemicarbazones—structural data reveals direct metalation of the thiophene ring at the C2 position, a structural shift that significantly enhances the compound's in vitro antitumor cytotoxicity 2. Capturing these nuanced packing motifs requires selecting the optimal crystallographic probe.

Technique Comparison: SCXRD vs. MicroED

For decades, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for atomic-level structural analysis 3. It provides absolute configuration and precise hydrogen bond lengths. However, growing suitable single crystals (typically >50 µm) for acetylthiophenes can take weeks and often fails, yielding only intractable powders.

Microcrystal Electron Diffraction (MicroED) is a disruptive alternative that leverages transmission electron microscopy (TEM) to obtain high-resolution diffraction data from sub-micron crystals . Because electrons interact with matter much more strongly than X-rays, MicroED requires only femtogram quantities of sample, completely bypassing the crystal growth bottleneck .

Causality in Experimental Choice

If your acetylthiophene synthesis yields large, well-ordered crystals, SCXRD is the superior choice due to its robust handling of anomalous scattering, which is critical for absolute stereochemistry determination. However, if the synthesis yields fine powders or transient polymorphs that degrade during prolonged crystallization attempts, MicroED provides a rapid, self-validating alternative that captures the kinetic product before polymorphic transformation occurs.

Quantitative Performance Metrics

Table 1: Performance Comparison of SCXRD vs. MicroED for Small Organic Molecules

ParameterSCXRDMicroED
Optimal Crystal Dimensions > 50 × 50 × 50 µm³100 nm – 1 µm (thickness < 500 nm)
Sample Quantity Required MilligramsMicrograms to Nanograms
Data Collection Time Hours to DaysMinutes to Hours
Interaction Probe X-rays (interact with electron density)Electrons (interact with electrostatic potential)
Absolute Configuration Routine (via anomalous dispersion)Challenging (requires dynamical scattering analysis)
Hydrogen Atom Visibility Excellent (bonds may appear shortened)Good (protons contribute to electrostatic potential)
Typical Resolution Limit 0.75 – 0.84 Å0.80 – 1.00 Å

Experimental Workflows & Self-Validating Protocols

Protocol 1: SCXRD Workflow for Substituted Acetylthiophenes
  • Crystallization: Dissolve the synthesized acetylthiophene derivative in a minimal volume of a suitable solvent system (e.g., 1:1 MeOH:H₂O or

    
     layered with hexane). Allow slow evaporation at room temperature for 24–72 hours.
    
    • Causality: Slow evaporation maintains a low supersaturation state, favoring the thermodynamic growth of block or needle-shaped crystals over rapid, disordered precipitation.

  • Crystal Selection & Validation:

    • Self-Validation Check: Screen the crystal under a polarized light microscope. Uniform extinction upon rotation confirms single crystallinity. If the crystal does not extinguish uniformly, it is twinned or polycrystalline; discard it to prevent convoluted diffraction data.

  • Data Collection: Mount the crystal on a MiTeGen loop using paratone oil. Transfer to an X-ray diffractometer (Mo

    
     or Cu 
    
    
    
    source) and flash-cool to 100–150 K using a liquid nitrogen stream.
    • Causality: Cryo-cooling minimizes atomic thermal motion (reducing Debye-Waller factors) and mitigates radiation damage, which is strictly required for resolving fine structural features like hydrogen positions.

  • Integration and Refinement: Integrate the data, apply empirical absorption corrections, and solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on

    
     (SHELXL).
    
Protocol 2: MicroED Workflow for Microcrystalline Acetylthiophenes
  • Sample Preparation: Deposit a dry microcrystalline powder of the acetylthiophene derivative directly onto a continuous carbon TEM grid.

    • Causality: Unlike proteins, small organic molecules are typically dry and stable under vacuum, eliminating the need for complex vitrification protocols.

  • Grid Optimization & Validation: Gently tap the grid to remove excess powder, ensuring a sparse distribution.

    • Self-Validation Check: In the TEM, assess crystal thickness. If the crystal is >500 nm thick, it will cause severe dynamical (multiple) scattering, skewing reflection intensities. If too thick, use Focused Ion Beam (FIB) milling to thin the sample to < 300 nm before proceeding.

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV or 300 kV. Switch to diffraction mode and continuously rotate the stage (e.g., -40° to +40° at 0.5°/s) while recording the diffraction pattern on a direct electron detector.

    • Causality: Continuous rotation integrates the Bragg reflections across the Ewald sphere, providing quasi-kinematical data that can be processed with standard X-ray crystallographic software.

  • Data Processing: Convert the TEM diffraction frames to standard crystallographic formats (e.g., SMV). Process the data using XDS or DIALS utilizing electron scattering factors.

Decision Matrix for Crystallographic Workflows

G Sample Substituted Acetylthiophene Sample SizeCheck Assess Crystal Dimensions Sample->SizeCheck SCXRD SCXRD (Single-Crystal X-ray Diffraction) SizeCheck->SCXRD > 50 µm MicroED MicroED (Microcrystal Electron Diffraction) SizeCheck->MicroED < 1 µm (Microcrystals) PXRD PXRD (Powder X-ray Diffraction) SizeCheck->PXRD Polycrystalline Powder SCXRD_Result High-Res Absolute Structure (Chirality, H-bonds) SCXRD->SCXRD_Result MicroED_Result Rapid Structure Determination (Sub-micron crystals) MicroED->MicroED_Result PXRD_Result Bulk Phase & Polymorph ID (Rietveld Refinement) PXRD->PXRD_Result

Decision matrix for selecting the optimal crystallographic technique.

References

  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: [Link]

  • Title: Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination Source: Chemie URL: [Link]

  • Title: Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone Source: IUCr (International Union of Crystallography) URL: [Link]

  • Title: Organoplatinum(II) Complexes with 2-Acetylthiophene Thiosemicarbazone: Synthesis, Characterization, Crystal Structures, and in Vitro Antitumor Activity Source: ACS Publications URL: [Link]

Sources

Comparative Reactivity Guide: 2-Acetyl-5-bromo-4-nitrothiophene vs. 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Reactivity Inversion"

This guide analyzes the distinct chemical behaviors of 2-acetylthiophene (2-AT) and its highly functionalized derivative, 2-acetyl-5-bromo-4-nitrothiophene (2-ABNT) .

The core distinction lies in a complete inversion of reactivity rules:

  • 2-Acetylthiophene acts primarily as a nucleophile in Electrophilic Aromatic Substitution (EAS) reactions, directing incoming groups to the C4 and C5 positions.

  • 2-Acetyl-5-bromo-4-nitrothiophene acts as a potent electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The C4-nitro group activates the C5-bromine bond, making it a "hotspot" for displacement by amines, thiols, and alkoxides—a reaction pathway completely inaccessible to the parent 2-AT.

This guide provides the mechanistic grounding, experimental protocols, and comparative data necessary to utilize these building blocks effectively in scaffold synthesis.

Structural & Electronic Analysis

The reactivity difference is dictated by the electronic environment of the thiophene ring.

Feature2-Acetylthiophene (2-AT)2-Acetyl-5-bromo-4-nitrothiophene (2-ABNT)
Electronic State Electron-Rich (π-excessive) Electron-Deficient (π-deficient)
Dominant Effect Resonance donation from Sulfur > Inductive withdrawal from Acetyl.Strong resonance withdrawal from -NO₂ and -Acetyl; Inductive withdrawal from -Br.
Primary Reactivity EAS (Attacks Electrophiles)SNAr (Attacks Nucleophiles)
Key Active Site C4 / C5 (Ring Carbons)C5-Br (Leaving Group Site)
Carbonyl Character Moderately ElectrophilicHighly Electrophilic (Activated by ring deficiency)
Mechanism Visualization

The following diagram illustrates the divergent reaction pathways.

ReactivityComparison cluster_legend Mechanism Key AT 2-Acetylthiophene (Electron Rich) EAS EAS Product (Substitution at C4/C5) AT->EAS + Electrophile (E+) (Nitration, Halogenation) SNAr SNAr Product (Displacement of Br at C5) AT->SNAr + Nucleophile (Nu-) (NO REACTION) ABNT 2-Acetyl-5-bromo-4-nitrothiophene (Electron Deficient) ABNT->EAS + Electrophile (E+) (Ring Deactivated) ABNT->SNAr + Nucleophile (Nu-) (Amines, Thiols, Azides) key1 Blue Arrow: Favored Pathway key2 Red Dashed: Blocked/Inert

Figure 1: Divergent reaction pathways. 2-AT favors electrophilic substitution, while 2-ABNT favors nucleophilic displacement.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

This is the primary utility of 2-ABNT.

  • Mechanism: The C4-Nitro group is critical. It stabilizes the Meisenheimer complex intermediate formed when a nucleophile attacks C5. The C2-Acetyl group provides auxiliary electron withdrawal (para-like relationship to C5), further lowering the activation energy.

  • 2-AT Behavior: Inert. The thiophene ring is too electron-rich to stabilize the anionic intermediate required for SNAr without strong electron-withdrawing groups (EWGs).

Experimental Insight:

Optimization Tip: When reacting 2-ABNT with secondary amines (e.g., morpholine), use mild bases (K₂CO₃) in polar aprotic solvents (DMF or MeCN) at 60–80°C. Stronger bases or higher temps can degrade the acetyl group.

B. Electrophilic Aromatic Substitution (EAS)
  • 2-AT Behavior: Highly reactive.

    • Bromination: Occurs readily at C5 (or C4 if C5 is blocked).

    • Nitration: Occurs at C4 and C5 (mixture depends on reagents).

  • 2-ABNT Behavior: Dead. The ring is "deactivated" by three EWGs (-Ac, -NO₂, -Br). It will not undergo Friedel-Crafts or further nitration under standard conditions.

C. Carbonyl (Ketone) Reactivity[1]
  • Condensation (e.g., Knoevenagel): 2-ABNT is more reactive . The electron-deficient ring pulls density from the carbonyl carbon, making it more susceptible to nucleophilic attack by malononitrile or hydrazines.

  • Acidity of α-Protons: The methyl protons of the acetyl group in 2-ABNT are significantly more acidic (pKa < 20) than in 2-AT, facilitating aldol-type condensations under milder basic conditions.

Experimental Protocols

Protocol A: Synthesis of 2-Acetyl-5-bromo-4-nitrothiophene

Rationale: This is a two-step sequence starting from 2-acetylthiophene.

Step 1: Bromination to 2-Acetyl-5-bromothiophene

  • Reagents: 2-Acetylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid/Acetic Anhydride (1:1 v/v).

  • Procedure: Dissolve 2-AT in solvent. Add NBS portion-wise at 50°C. Stir for 1 hour.

  • Workup: Pour into water. Filter the white precipitate.

  • Yield: ~82–86% | MP: 92–94°C [1].

Step 2: Nitration to Target (2-ABNT)

  • Reagents: 2-Acetyl-5-bromothiophene, Fuming HNO₃, H₂SO₄ (or Acetyl Nitrate generated in situ).

  • Procedure: Dissolve substrate in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining temp < 10°C (Exothermic!). Stir 2h at 0-5°C.

  • Mechanism: The C5 position is blocked by Br. The C2-Acetyl group directs meta (to C4). The C5-Br directs ortho (to C4). Regioselectivity is high for C4.

  • Workup: Pour onto ice. Filter yellow solid. Recrystallize from EtOH.

  • Product: 2-Acetyl-5-bromo-4-nitrothiophene | MP: 103–103.5°C [2].[1]

Protocol B: SNAr Displacement (Representative)

Objective: Synthesis of 2-acetyl-4-nitro-5-(morpholin-4-yl)thiophene.

  • Setup: 2-ABNT (1 mmol) in Acetonitrile (5 mL).

  • Addition: Add Morpholine (1.2 mmol) and K₂CO₃ (1.5 mmol).

  • Conditions: Heat to 60°C for 2–4 hours. Monitor by TLC (Product is often deeply colored/red).

  • Isolation: Evaporate solvent, resuspend in water, filter solid.

  • Note: This reaction fails completely with 2-acetylthiophene.

Comparative Data Summary

Property2-Acetylthiophene2-Acetyl-5-bromo-4-nitrothiophene
MW 126.18 g/mol 250.07 g/mol
Melting Point 10–12°C (Liquid/Low melt)103–103.5°C (Solid)
SNAr Reactivity None High (w/ amines, thiols, azides)
EAS Reactivity High (Nitration, Halogenation)Negligible
Directing Effect Directs to C4/C5N/A (Ring is fully substituted)
Key Application Scaffold starting materialIntermediate for fused heterocycles (e.g., thienopyrimidines)

References

  • Nucleophilic Substitution (SNAr) on Nitrothiophenes : D'Anna, F., et al. (2006). "Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids." Journal of Organic Chemistry. Available at: [Link]

Sources

Elemental Analysis of Bromonitrothiophenes (C₆H₄BrNO₃S): A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C6H4BrNO3S Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The molecular formula C₆H₄BrNO₃S most commonly refers to 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one (also known as 2-Acetyl-5-bromo-4-nitrothiophene), a critical intermediate in the synthesis of sulfonamide antibiotics and agrochemicals.

Accurate elemental analysis (CHNS) of this compound is notoriously difficult due to the simultaneous presence of Sulfur (12.8%) , Nitrogen (5.6%) , and a high mass fraction of Bromine (31.9%) . Bromine gases (


, 

) generated during combustion can poison catalysts, interfere with sulfur detection (

), and saturate halogen traps, leading to erroneous results.

This guide compares the three primary calibration strategies—BBOT , Sulfanilamide , and Matrix-Matched Mixtures —to determine which provides the highest accuracy for this specific brominated nitro-thiophene matrix.

The Challenge: Heteroatom Interference

In dynamic flash combustion (Dumas method), the sample is oxidized at >1000°C. For C₆H₄BrNO₃S, the combustion products include:

  • 
    , 
    
    
    
    ,
    
    
    ,
    
    
  • 
     and 
    
    
    
    (The Interferents)

If the Halogen Trap (Silver Wool) is saturated or inefficient, Bromine gas will carry over into the detector.

  • TCD Interference:

    
     has a thermal conductivity distinct from He, potentially co-eluting with 
    
    
    
    or
    
    
    .
  • IR Interference:

    
     absorbs in regions that can bias 
    
    
    
    readings in some IR detectors.
Comparative Analysis of Calibration Standards

There is no commercially available CRM with the exact formula C₆H₄BrNO₃S. Therefore, researchers must select a proxy standard.

Option A: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula: C₂₆H₂₆N₂O₂S

  • Role: The industry "Gold Standard" for simultaneous CHNS analysis.

  • Pros:

    • Stability: Non-hygroscopic and chemically stable.

    • Simultaneity: Contains N and S in a 2:1 ratio, mimicking the target's heteroatom presence.

    • Purity: Readily available as an ISO 17034 Certified Reference Material (CRM).

  • Cons:

    • Lack of Halogen: Contains 0% Bromine . Calibrating with BBOT assumes your halogen trap is 100% efficient without "stress-testing" it during calibration.

    • Matrix Mismatch: High Carbon (72.5%) vs. Target (28.8%).

Option B: Sulfanilamide [1][2][3]
  • Formula: C₆H₈N₂O₂S

  • Role: The cost-effective, high-nitrogen alternative.

  • Pros:

    • Nitrogen Match: High N content (16.2%) ensures excellent calibration of the N-detector.

    • Sulfur Content: High S (18.6%) provides a strong signal for

      
       calibration.
      
  • Cons:

    • Hygroscopic: More prone to moisture uptake than BBOT, requiring careful drying.

    • No Bromine: Like BBOT, it fails to account for halogen interference.

Option C: Matrix-Matched Mixture (BBOT + p-Bromobenzoic Acid)
  • Composition: A weighed mixture of BBOT and 4-Bromobenzoic acid (C₇H₅BrO₂).

  • Role: The "Stress-Test" Standard.

  • Pros:

    • Full Simulation: Introduces C, H, N, S, and Br into the combustion tube.

    • Trap Validation: If the Bromine from the standard breaks through the trap, the S or H values will drift immediately, alerting the operator before the sample is run.

  • Cons:

    • Complexity: Requires precise weighing of two components; introduces weighing error.

Summary Comparison Table
FeatureBBOT Sulfanilamide Matrix-Matched (BBOT + Br-Benzoic)
Primary Use Routine CHNSHigh N/S samplesComplex Halogenated samples
Sulfur Content 7.44%18.62%Variable (calc.)
Bromine Content 0%0%~20-30% (adjustable)
Stability ExcellentGood (Humidity sensitive)Moderate (Segregation risk)
Trap Validation NoNoYes
Recommendation Routine QC Budget / High N Method Validation
Experimental Protocol: Validated CHNS Workflow

Objective: Determine %C, %H, %N, %S in C₆H₄BrNO₃S using a Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

Reagents & Materials
  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) powder. Crucial for facilitating Sulfur oxidation and preventing metal-sulfate formation.
    
  • Reduction Copper: High-purity copper wires/chips (reduced surface area).

  • Halogen Trap: Silver Wool (Ag) heated to ~700°C.

  • Capsules: Tin (Sn) capsules (exothermic reaction aids combustion).

Step-by-Step Methodology
  • System Conditioning:

    • Set Furnace: Combustion (1050°C), Reduction (650°C).

    • Run 3 "Bypass" (Blank) samples to purge atmospheric

      
      .
      
    • Run 2 "Conditioning" standards (Sulfanilamide) to prime the adsorption columns.

  • Calibration (K-Factor Determination):

    • Weigh BBOT (2–3 mg) into Tin capsules.

    • Add 10 mg

      
        to the capsule. Note: 
      
      
      
      is mandatory for sulfonyl/thienyl compounds to prevent sulfur retention in ash.
    • Run in triplicate. Acceptance: RSD < 0.5%.[4]

  • Trap Capacity Check (Critical for C₆H₄BrNO₃S):

    • Run a standard of 4-Bromobenzoic acid (2 mg).

    • Observe the Sulfur channel.[4][5][6][7][8] Result: Should be 0% .

    • If a peak appears in the Sulfur window, the Ag-trap is saturated. Replace immediately.

  • Sample Analysis:

    • Weigh 1.5–2.0 mg of C₆H₄BrNO₃S (Target) into Tin capsule.

    • Add 10–15 mg

      
       .
      
    • Fold tightly to exclude air.

    • Inject.[6][8]

  • Calculation:

    • Compare integrated peak areas (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ) against the BBOT calibration curve.
Data Presentation: Theoretical vs. Experimental

For 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one (MW = 250.07 g/mol ):

ElementTheoretical Mass %Acceptable Range (±0.4%)Common Error Source
Carbon 28.82% 28.42 – 29.22%Incomplete combustion (Low)
Hydrogen 1.61% 1.21 – 2.01%Moisture in carrier gas (High)
Nitrogen 5.60% 5.20 – 6.00%Air leak (High)
Sulfur 12.82% 12.42 – 13.22%Br interference (High) or Ash retention (Low)
Bromine 31.95% Not measured in CHNSSaturates Ag-trap rapidly

Note: If Sulfur values read consistently high (e.g., >13.5%), it indicates Bromine breakthrough is being misread as Sulfur.

Visualization: Analytical Workflow & Logic
Figure 1: CHNS Analysis Workflow with Halogen Management

This diagram illustrates the path of the brominated sample, highlighting the critical role of the Silver Trap.

CHNS_Workflow cluster_interference Interference Risk Sample Sample (C6H4BrNO3S) + WO3 + Sn Capsule Combustion Combustion Reactor (1050°C) O2 Injection Sample->Combustion Gases Gases: CO2, H2O, N2, NOx, SO2, Br2, HBr Combustion->Gases Reduction Reduction Reactor (Cu, 650°C) NOx -> N2 Gases->Reduction Trap Halogen Trap (Silver Wool) *CRITICAL STEP* Reduction->Trap Separation GC Separation (Adsorption Columns) Trap->Separation Br2 Removed Detection TCD Detector Quantification Separation->Detection

Caption: Workflow for CHNS analysis of brominated compounds. The Silver Trap (Yellow) must capture 100% of Br2 to prevent signal overlap in the Detector (Green).

Figure 2: Standard Selection Decision Tree

How to choose the right standard based on your specific validation needs.

Standard_Selection Start Select Standard for C6H4BrNO3S Analysis Q1 Is the Halogen Trap Fresh/Verified? Start->Q1 BBOT Use BBOT (CRM) *Best for Routine Accuracy* Q1->BBOT Yes Mix Use Matrix-Match (BBOT + p-Br-Benzoic) *Best for Validation* Q1->Mix No / Unknown Sulf Use Sulfanilamide *Best for High N/S Check* Q1->Sulf Budget Constraints Mix->BBOT If Trap Holds

Caption: Decision logic for selecting calibration standards. Matrix-matching is recommended when the capacity of the halogen trap is uncertain.

References
  • Royal Society of Chemistry. (2008).[9] CHNS Elemental Analysers: Technical Brief 29. Retrieved from [Link]

  • Analytik Jena. (2023). Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (BLUF)

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is a functionalized heterocyclic building block used primarily in the synthesis of bioactive compounds. Its structure—combining a nitro group, a halogen (bromine), and an acetyl moiety on a thiophene ring—dictates a specific safety profile.

While specific toxicological data for this exact isomer may be limited in public databases, we apply the Precautionary Principle based on structural analogs (e.g., 2-bromo-5-nitrothiophene). You must treat this compound as a severe skin/eye irritant , a respiratory sensitizer , and a potential methemoglobinemia agent (characteristic of nitro-aromatics).

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritation (Category 2A/2) and Respiratory Irritation (STOT SE 3).

  • Critical Control: All handling must occur inside a certified chemical fume hood.

  • Prohibited: Do not handle on an open benchtop. Do not use metal spatulas if the solid appears dry/crusty (precaution against nitro-group shock sensitivity, though low risk).

Hazard Analysis & Mechanistic Causality

To understand why we prescribe specific PPE, we analyze the molecule's functional groups. This is not just a list of rules; it is a logic-based safety system.

Functional GroupAssociated HazardMechanistic Insight
Nitro (-NO₂) Toxicity & Reactivity Nitro-aromatics can be absorbed through the skin, potentially causing methemoglobinemia (interference with blood oxygen transport). While mono-nitrothiophenes are stable, they can decompose exothermically under high heat.
Bromo (-Br) Irritation & Waste The carbon-bromine bond adds lipophilicity, aiding skin absorption. It also mandates disposal as Halogenated Organic Waste .
Thiophene Ring Sensitization Thiophene derivatives are known sensitizers. Repeated exposure, even at low levels, can lead to allergic dermatitis or "thiophene breath" (sulfur metabolism).
Acetyl (-COCH₃) Reactivity Makes the compound an electrophile, increasing its reactivity with biological nucleophiles (DNA/Proteins), hence the irritation potential.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Outer Layer: Standard Nitrile.Inner Layer: Long-cuff Nitrile (tucked under lab coat).Permeation Defense: Nitro-aromatics can permeate thin nitrile over time. The "double-glove" technique provides a visual breach indicator and extends breakthrough time to >480 mins.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166).Note: Safety glasses are insufficient if handling powders.Dust Migration: Fine powders of nitro-thiophenes drift easily in hood turbulence. Goggles seal the ocular cavity against micro-particles.
Body Protection Cotton Lab Coat (Buttoned to neck).Optional: Tyvek sleeves for scale-up (>10g).Static Control: Synthetic fabrics (polyester) generate static, which is a risk with dry nitro-powders. Cotton is static-dissipative.
Respiratory Fume Hood Only. Emergency: N95/P100 respirator if outside hood (spill).Engineering Control: The vapor pressure is likely low, but the dust hazard is high. The hood is the primary respirator.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Check: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is likely a crystalline solid. These often carry static charges. Use an anti-static gun or a polonium strip near the balance if the powder "jumps."

  • The "Zone" Rule: Clear the fume hood. Establish a "Clean Zone" (notebook, pen) and a "Hot Zone" (balance, reagents). Never cross-contaminate.

Phase 2: Reaction Setup
  • Solvent Choice: Soluble in DCM, Ethyl Acetate, and DMSO.

  • Inert Atmosphere: Thiophenes can oxidize.[1] Flush the reaction vessel with Argon or Nitrogen before addition.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated clumps.

Phase 3: Handling the "Darkening" Effect
  • Observation: Nitro-thiophenes often darken from yellow to brown/red upon light exposure or minor oxidation.

  • Action: If the compound has darkened significantly, check purity via TLC/LCMS before use. Do not assume it is decomposed, but handle with increased caution as degradation products (often phenolic or radical species) can be more irritating.

Phase 4: Waste & Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizing acids (Nitric/Sulfuric) in the waste stream, as this can trigger secondary nitration and thermal runaway.

  • Quench: If reactive intermediates were used (e.g., organolithiums), quench fully before adding to the waste container.

Visual Safety Logic

Figure 1: PPE & Handling Decision Tree

This diagram guides your decision-making process based on the physical state of the reagent.

SafetyDecisionTree node_start Start: Handling 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one node_state Is the reagent Solid or Solution? node_start->node_state node_solid Solid / Powder node_state->node_solid Solid node_sol Solution node_state->node_sol Liquid node_action_solid Risk: Dust Inhalation & Static Action: Fume Hood + Goggles + Anti-Static Gun node_solid->node_action_solid node_action_sol Risk: Splash & Permeation Action: Fume Hood + Safety Glasses + Double Gloves node_sol->node_action_sol node_waste Disposal: Halogenated Organic Waste Container node_action_solid->node_waste node_action_sol->node_waste

Caption: Decision tree for selecting PPE based on the physical state of the reagent.

Figure 2: Synthesis & Degradation Logic

Understanding the stability helps prevent accidents.

StabilityLogic compound 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one light UV Light / Air compound->light Exposed to base Strong Bases (NaOH) compound->base Mixed with degrade Degradation Products (Dark Oils/Tars) light->degrade Oxidation reaction Nucleophilic Attack (Displacement of Br or NO2) base->reaction Exothermic hazard Increased Irritation & Unknown Toxicity degrade->hazard reaction->hazard If uncontrolled

Caption: Stability logic flow showing risks of environmental exposure and incompatibility.[1]

Emergency Procedures

  • Skin Contact: Immediately wash with soap and water for 15 minutes .[2] Nitro compounds can stain skin yellow; this is a sign of absorption. Seek medical attention if irritation persists or if you feel dizzy/nauseous (signs of methemoglobinemia).

  • Eye Contact: Flush with water/saline for 15 minutes.[2][3][4] Do not rub. The bromine atom makes the crystals abrasive.

  • Spill (Solid): Do not sweep (creates dust).[2] Cover with wet paper towels (dampened with water or acetone) to bind the powder, then wipe up. Place in a sealed bag.

References

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Acetyl-5-bromothiophene (Analogous Structure). Retrieved from

  • Thermo Fisher Scientific. (2013).[3] Safety Data Sheet: 2-Bromo-5-nitrothiophene (Analogous Structure). Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Thiophene Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Nitro-compounds. Retrieved from

(Note: Due to the specialized nature of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one, specific toxicological data is interpolated from the closest structural analogs, 2-Acetyl-5-bromothiophene and 2-Bromo-5-nitrothiophene, to ensure maximum safety margins.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.